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  • Product: (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate
  • CAS: 4079-64-5

Core Science & Biosynthesis

Foundational

(r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate chemical structure

An In-Depth Technical Guide to (R)-Dibenzyl 2-Aminosuccinate 4-Methylbenzenesulfonate Introduction (R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate, systematically known as the p-toluenesulfonate salt of (R)-aspart...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-Dibenzyl 2-Aminosuccinate 4-Methylbenzenesulfonate

Introduction

(R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate, systematically known as the p-toluenesulfonate salt of (R)-aspartic acid dibenzyl ester, is a pivotal chiral building block in modern organic synthesis. Its primary application lies in the field of peptide chemistry, where it serves as a protected derivative of D-aspartic acid, an unnatural amino acid often incorporated into synthetic peptides to enhance stability or confer specific biological activities.

This guide, intended for researchers and professionals in drug development and chemical synthesis, provides a comprehensive overview of the compound's structure, an expert-validated synthesis protocol, its strategic application, and essential handling information. The methodologies described are grounded in established chemical principles, emphasizing both efficiency and control over stereochemical integrity.

Core Compound Characteristics

The compound is an ionic salt formed between the protonated amino group of dibenzyl (R)-aspartate and the anionic 4-methylbenzenesulfonate (tosylate). The benzyl esters serve as protecting groups for the α- and β-carboxylic acids of aspartic acid, while the tosylate salt effectively protects the α-amino group, rendering the molecule stable for storage and handling.

Physicochemical Data

A summary of the key identifiers and properties for the analogous (S)-enantiomer, which is more commonly documented, is provided below. The physical properties of the (R)-enantiomer are identical, with the exception of the sign of its specific optical rotation.

PropertyValueSource
CAS Number 4079-62-3 ((S)-enantiomer)[1][2][3]
Molecular Formula C25H27NO7S[1][2][3]
Molecular Weight 485.55 g/mol [1][2][3]
Appearance White to off-white solid[2][3]
Melting Point 158-160 °C ((S)-enantiomer)[4]
Chemical Structure

The structure consists of the (R)-aspartate core, two benzyl ester groups, and the tosylate counter-ion.

Caption: Chemical Structure of (R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate.

Synthesis Protocol: A Racemization-Resistant Approach

The synthesis of amino acid benzyl esters is typically achieved via the Fischer-Speier esterification, which involves heating the amino acid with benzyl alcohol in the presence of an acid catalyst. A critical challenge in this process is the risk of racemization, particularly when using high-boiling azeotroping solvents like toluene or benzene.[5][6]

The following protocol is an optimized, one-pot procedure adapted from modern methodologies that prioritize stereochemical purity by using cyclohexane as the azeotroping solvent.[5] This method effectively removes water at a lower temperature, thus preserving the enantiomeric integrity of the product.

Note: The following protocol describes the synthesis of the (S)-enantiomer from L-aspartic acid. To synthesize the target (R)-enantiomer, substitute L-aspartic acid with D-aspartic acid and maintain all other reagent quantities and conditions.

Experimental Methodology
  • Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a condenser.

  • Reagent Charging: To the flask, add D-aspartic acid (1.0 eq.), p-toluenesulfonic acid monohydrate (1.2 eq.), benzyl alcohol (5.0 eq.), and cyclohexane. The volume of cyclohexane should be sufficient to ensure vigorous stirring and effective azeotropic removal of water (approx. 8 mL per gram of amino acid).

  • Azeotropic Reflux: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with cyclohexane. Continue the reflux for approximately 6-8 hours, or until water ceases to collect.

  • Reaction Cooldown and Precipitation: Once the reaction is complete, cool the mixture to approximately 40 °C.

  • Product Isolation: Add isopropyl alcohol (approx. 10 mL per gram of amino acid) to the cooled reaction mixture. Stir the resulting suspension for 1 hour to ensure complete precipitation.

  • Filtration and Drying: Collect the white solid product by vacuum filtration. Wash the filter cake with fresh isopropyl alcohol to remove residual benzyl alcohol and other impurities. Dry the product under vacuum to yield the final, enantiomerically pure compound.

Rationale and Self-Validation
  • Expertise & Causality: The choice of cyclohexane is critical.[5] Unlike benzene (a banned carcinogen) or higher-boiling solvents like toluene, cyclohexane forms a lower-boiling azeotrope with water, allowing for efficient water removal at a temperature that minimizes the risk of racemization at the chiral α-carbon.[5][6] The use of a 5-fold excess of benzyl alcohol ensures the reaction equilibrium is driven towards the formation of the dibenzyl ester.

  • Trustworthiness: This protocol is self-validating. The successful formation of a crystalline white solid with a sharp melting point (near 159.9 °C for the (S)-enantiomer) is a primary indicator of purity.[5] Further validation should be performed using chiral HPLC to confirm an enantiomeric excess >99% and standard spectroscopic methods (¹H NMR, ¹³C NMR) to confirm the chemical structure.

Synthesis Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Esterification cluster_2 Isolation & Purification charge Charge Flask: D-Aspartic Acid p-TsOH Benzyl Alcohol Cyclohexane reflux Heat to Reflux (6-8h) charge->reflux collect Collect water in Dean-Stark Trap reflux->collect Azeotropic Distillation cool Cool to 40°C collect->cool precipitate Add Isopropyl Alcohol & Stir (1h) cool->precipitate filtrate Vacuum Filtrate precipitate->filtrate wash Wash with Isopropyl Alcohol filtrate->wash dry Dry under Vacuum wash->dry end end dry->end Final Product: (R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate

Caption: One-Pot Synthesis Workflow.

Application in Solid-Phase Peptide Synthesis (SPPS)

(R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate is a valuable reagent for incorporating D-aspartic acid residues into a growing peptide chain. In peptide synthesis, unprotected amino and carboxylic acid functional groups can lead to unwanted side reactions.[7][8] This compound provides a solution by masking these reactive sites.

  • Carboxyl Protection: The α- and β-carboxyl groups are protected as benzyl esters (OBzl). Benzyl esters are stable to the basic conditions used for Fmoc-deprotection and the mildly acidic conditions for Boc-deprotection, providing orthogonal protection.[7]

  • Amino Protection: The α-amino group is protonated and stabilized as a tosylate salt. Before coupling, the free amine must be generated by treatment with a non-nucleophilic base, such as diisopropylethylamine (DIEA).

The benzyl protecting groups are typically removed at the final stage of synthesis during the acidolytic cleavage of the peptide from the resin support (e.g., using strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF)), although they can also be removed via catalytic hydrogenation.[7][9]

Logical Flow in Peptide Synthesis

G start (R)-Dibenzyl Aspartate Tosylate Salt step1 1. Neutralization (DIEA) 2. Activate Carboxyl Group (e.g., HATU, HBTU) start->step1 Prepare for Coupling step2 Couple to N-terminus of Resin-Bound Peptide step1->step2 step3 Repeat Synthesis Cycles (Deprotection & Coupling) step2->step3 Chain Elongation step4 Final Cleavage & Deprotection (TFA) step3->step4 end Final Peptide containing D-Aspartic Acid step4->end

Sources

Exploratory

physical and chemical properties of (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate

An In-depth Technical Guide to (R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate Introduction (R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate, also known as (R)-Dibenzyl Aspartate p-Toluenesulfonate salt, is...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate

Introduction

(R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate, also known as (R)-Dibenzyl Aspartate p-Toluenesulfonate salt, is a pivotal intermediate in synthetic organic chemistry, particularly in the field of peptide synthesis and drug development. As a protected form of D-aspartic acid, it provides two key functionalities: the carboxylic acid groups are masked as benzyl esters, and the amine group is protonated as a stable tosylate salt. This dual protection strategy renders the molecule a stable, crystalline solid that is easily handled and purified, while allowing for selective deprotection at later synthetic stages.[1][2]

This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and expert insights into the rationale behind these methodologies. The information presented herein is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this versatile building block.

Molecular Structure and Identification

The compound consists of a D-aspartic acid core where both the α- and β-carboxylic acids are esterified with benzyl groups. The primary amine at the C2 position is protonated and forms an ionic bond with the 4-methylbenzenesulfonate (tosylate) anion.

G N NH3+ CA N->CA O3_S O- N->O3_S Ionic Bond CB CA->CB C_alpha_carboxyl C=O CA->C_alpha_carboxyl H_alpha H CA->H_alpha (R) C_beta_carboxyl C=O CB->C_beta_carboxyl O_alpha_ester O C_alpha_carboxyl->O_alpha_ester Benzyl_alpha CH2-Ph O_alpha_ester->Benzyl_alpha O_beta_ester O C_beta_carboxyl->O_beta_ester Benzyl_beta CH2-Ph O_beta_ester->Benzyl_beta S S O1_S O S->O1_S =O O2_S O S->O2_S =O S->O3_S Tosyl_ring C6H4 S->Tosyl_ring Tosyl_methyl CH3 Tosyl_ring->Tosyl_methyl

Diagram 1: Structure of (R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate.
Chemical Identifiers
IdentifierValue
IUPAC Name dibenzyl (2R)-2-aminobutanedioate; 4-methylbenzenesulfonic acid
Synonyms (R)-Dibenzyl Aspartate p-Toluenesulfonate, H-D-Asp(OBzl)-OBzl·Tos-OH
CAS Number 4079-62-3 (for D,L-racemic mixture)[3][4]
Molecular Formula C₂₅H₂₇NO₇S[5]
Molecular Weight 485.55 g/mol [5][6]

Note on Stereochemistry and CAS Numbers: The user specified the (R)-enantiomer. While the racemic mixture is commonly assigned CAS 4079-62-3, the corresponding L-enantiomer is CAS 2886-33-1.[6][7] A unique CAS number for the pure (R)-enantiomer is not consistently cited in major databases; however, its physical properties (e.g., melting point, NMR) are identical to the L-enantiomer, with the exception of the sign of its specific optical rotation.

Physical and Chemical Properties

The tosylate salt form confers desirable physical properties, such as high crystallinity and stability, which are advantageous for purification and long-term storage.

Physical Properties
PropertyValueSource(s)
Appearance White to off-white crystalline powder[6][7]
Melting Point 158 - 161 °C[6][7][8][9]
Solubility Soluble in methanol and chloroform.[7][8][10]
Specific Optical Rotation [α]D Approx. -7.0° to -10.0° (c=1, CHCl₃, 25°C)[7][8]*

*Value is inferred for the (R)-enantiomer based on the reported value of +7.0° to +10.0° for the (S)-enantiomer.

Chemical Properties and Stability
  • Stability : The compound is a stable salt. The benzyl ester protecting groups are robust under neutral and mildly acidic or basic conditions but are susceptible to cleavage by catalytic hydrogenolysis or strong acids.[1][11] The tosylate counter-ion provides a non-nucleophilic, stable anion.

  • Reactivity : The primary chemical reactivity involves the deprotection of the ester and amine groups. Catalytic hydrogenation (e.g., using H₂ with a Palladium catalyst) is a common and clean method to remove both benzyl ester groups simultaneously, yielding D-aspartic acid and toluene as a byproduct.[11] This orthogonality is crucial in multi-step synthesis, allowing for the preservation of other acid-labile protecting groups like Boc (tert-butyloxycarbonyl).[12]

  • Storage : For long-term stability, the compound should be stored in a well-sealed container at refrigerated temperatures (e.g., 4°C), protected from light.[13]

Synthesis Protocol

The synthesis of (R)-dibenzyl aspartate p-toluenesulfonate is typically achieved via a Fischer-Speier esterification. This one-pot reaction involves heating the amino acid with a large excess of benzyl alcohol in the presence of p-toluenesulfonic acid, which acts as both the acid catalyst and the counter-ion for the final product. An azeotroping solvent is used to drive the equilibrium towards the ester product by removing the water formed during the reaction.[8][14]

G cluster_0 Reaction Setup cluster_1 Esterification cluster_2 Workup & Isolation A Combine: D-Aspartic Acid Benzyl Alcohol (5 eq.) p-TsOH·H₂O (1.2 eq.) Cyclohexane B Heat to reflux with Dean-Stark trap (approx. 6h) A->B C Water is removed azeotropically, driving the reaction to completion. D Cool to 40°C B->D E Add Isopropyl Alcohol to induce precipitation D->E F Stir for 1h E->F G Filter the solid product F->G H Wash with Isopropyl Alcohol G->H I Dry under vacuum H->I J Final Product: (R)-Dibenzyl Aspartate p-Toluenesulfonate I->J

Diagram 2: Workflow for the synthesis of (R)-Dibenzyl Aspartate p-Toluenesulfonate.
Detailed Experimental Methodology

Rationale : The choice of cyclohexane as the azeotroping solvent is a greener and safer alternative to historically used solvents like benzene or toluene.[8] A 5-fold excess of benzyl alcohol serves as both a reactant and a co-solvent. Isopropyl alcohol is used for precipitation and washing because the product has lower solubility in it compared to the reaction mixture, ensuring high recovery of a purified solid.[8]

  • Reaction Assembly : In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine D-aspartic acid (1.0 eq.), p-toluenesulfonic acid monohydrate (1.2 eq.), benzyl alcohol (5.0 eq.), and cyclohexane (approx. 8 mL per 1 g of aspartic acid).

  • Esterification : Heat the mixture to reflux under vigorous stirring. The water generated from the esterification will be collected in the Dean-Stark trap over approximately 6 hours. Monitor the reaction progress by observing the cessation of water collection.

  • Product Precipitation : Once the reaction is complete, cool the mixture to approximately 40°C. Add isopropyl alcohol (approx. 10 mL per 1 g of aspartic acid) to the warm solution. A white precipitate should form.

  • Isolation and Purification : Stir the resulting suspension for 1 hour at room temperature to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying : Wash the filter cake thoroughly with cold isopropyl alcohol to remove any residual benzyl alcohol and other impurities. Dry the white solid under vacuum to a constant weight.

This procedure typically yields the desired product in high purity (>95%) and excellent yield (>90%).[8]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).

Rationale : ¹H NMR confirms the presence of all key structural motifs. The integration of the signals provides a quantitative ratio of these motifs. ¹³C NMR provides complementary information on the carbon framework, confirming the number of unique carbon environments.

Table of Expected NMR Chemical Shifts (based on the L-enantiomer) [8]

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Features
Tosyl -CH₃~2.23 (s, 3H)~21.5Sharp singlet, characteristic of the tosyl methyl group.
Asp -CH₂ (β)~2.34–2.58 (m, 2H)~29.6Diastereotopic protons, appear as a multiplet.
Asp -CH (α)~4.13 (t, 1H)~52.6Triplet or multiplet coupled to the adjacent CH₂ protons.
Benzyl -CH₂~4.89–5.07 (m, 4H)~66.6, ~68.2Two distinct signals for the two non-equivalent benzyl groups.
Aromatic (Tosyl)~6.96 (d, 2H), ~7.72 (d, 2H)~126.3, ~129.1, ~140.5, ~141.5Classic AA'BB' pattern for a para-substituted benzene ring.
Aromatic (Benzyl)~7.19–7.28 (m, 10H)~128.3, ~128.5, ~128.6, ~128.7, ~134.9, ~135.9Complex multiplet for the twenty protons of the two benzyl rings.
Amine -NH₃⁺~8.37 (br s, 3H)N/ABroad singlet due to proton exchange and quadrupolar broadening.

Note: The NMR spectrum for the (R)-enantiomer is identical to that of the (S)-enantiomer.

Infrared (IR) Spectroscopy

Rationale : IR spectroscopy is a rapid and effective method to confirm the presence of key functional groups. The spectrum of an amine salt is highly characteristic.

  • N-H Stretch (Amine Salt) : A very broad and strong absorption band is expected in the 2800-3200 cm⁻¹ region, characteristic of the -NH₃⁺ group.[15]

  • C=O Stretch (Ester) : A strong, sharp absorption band around 1730-1750 cm⁻¹ is expected for the carbonyl groups of the two benzyl esters.

  • S=O Stretch (Sulfonate) : Strong, characteristic absorptions for the sulfonate group are expected around 1220-1250 cm⁻¹ (asymmetric) and 1030-1050 cm⁻¹ (symmetric).

  • Aromatic C-H and C=C Stretches : Multiple sharp bands will be present corresponding to the aromatic rings.

Mass Spectrometry (MS)

Rationale : Mass spectrometry confirms the molecular weight of the cationic portion of the molecule and can provide structural information through fragmentation analysis.

  • Expected Ionization : Using electrospray ionization (ESI) in positive mode, the expected parent ion would be the protonated free base, [M+H]⁺, corresponding to dibenzyl aspartate (C₁₈H₁₉NO₄), at an m/z of 314.14. The intact salt is not typically observed.

  • Fragmentation Pattern : Tandem MS (MS/MS) of the m/z 314.14 ion would likely show characteristic losses of benzyl groups (loss of 91 Da, C₇H₇) or benzyloxycarbonyl fragments. Differentiating between aspartic acid and isoaspartic acid isomers via MS is a known challenge but can be achieved through specific fragmentation patterns, which is a relevant consideration if isomerization is a concern during synthesis or storage.[16][17]

Chiral High-Performance Liquid Chromatography (HPLC)

Rationale : To confirm the enantiomeric purity of the final product, chiral HPLC is the method of choice. It is crucial to ensure that no racemization has occurred during the synthesis.

  • Methodology : A chiral stationary phase (e.g., amylose-based) is used with a mobile phase typically consisting of a hexane/ethanol mixture.[8] The (R)- and (S)-enantiomers will have different retention times, allowing for their separation and quantification. This analysis validates the stereochemical integrity of the final product.

Conclusion

(R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate is a foundational building block for advanced chemical synthesis. Its properties as a stable, crystalline solid make it ideal for use in complex, multi-step processes like solid-phase peptide synthesis. The synthetic route is straightforward and high-yielding, utilizing established esterification chemistry with modern, safer solvent choices. A multi-technique analytical approach, combining NMR, IR, MS, and chiral HPLC, provides a self-validating system to ensure the structural and stereochemical fidelity of the material. This guide provides the necessary technical details and underlying scientific principles for researchers to confidently synthesize, characterize, and utilize this important chemical intermediate.

References

  • Process for the preparation of 4-benzyl aspartate. (1987). Google Patents.
  • Pinnen, F., et al. (2015). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. ACS Publications. Retrieved from [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. ResearchGate. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Synthesis of L-Aspartic acid, dibenzyl ester p-toluenesulfonate (I). PrepChem.com. Retrieved from [Link]

  • 1,4-Dibenzyl L-Aspartate p-Toluenesulfonate 97.0+%, TCI America™. Fisher Scientific. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved from [Link]

  • l-Amino acid benzyl esters salts prepared by Fischer–Speier... ResearchGate. Retrieved from [Link]

  • Differentiating aspartic acid isomers and epimers with charge transfer dissociation mass spectrometry (CTD-MS). RSC Publishing. Retrieved from [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Distinguishing aspartic and isoaspartic acids in peptides by several mass spectrometric fragmentation methods. PMC - NIH. Retrieved from [Link]

Sources

Foundational

Spectroscopic and Structural Elucidation of (R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for (R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate, a crucial intermediate in synthetic organic chemistry and drug development. This do...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for (R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate, a crucial intermediate in synthetic organic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive understanding of the compound's structural features through the lens of modern spectroscopic techniques. The causality behind experimental choices and the interpretation of spectral data are emphasized to provide actionable, field-proven insights.

Introduction

(R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate, also known as (R)-aspartic acid dibenzyl ester tosylate salt, is a chiral building block valued for its role in the synthesis of peptidomimetics, enzyme inhibitors, and other complex molecular architectures. The presence of two benzyl ester protecting groups and a tosylate counter-ion imparts specific solubility and reactivity characteristics, making it a versatile reagent. Accurate and thorough spectroscopic characterization is paramount for verifying its identity, purity, and for understanding its behavior in subsequent chemical transformations. This guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that collectively define the molecular structure of this compound.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic data. The structure comprises a dibenzyl-protected (R)-aspartic acid core and a 4-methylbenzenesulfonate (tosylate) counter-ion.

Diagram of the Molecular Structure

Caption: Chemical structure of (R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following data were obtained for the (S)-enantiomer, which is identical to the (R)-enantiomer in an achiral solvent.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.43br s3H-NH₃⁺
7.73d, J = 8.3 Hz2HAr-H (tosylate, ortho to -SO₃⁻)
7.28 - 7.15m10HAr-H (2 x benzyl)
7.01d, J = 8.0 Hz2HAr-H (tosylate, meta to -SO₃⁻)
5.04d, J = 12.3 Hz1H-CH ₂-Ph (diastereotopic)
4.98d, J = 12.3 Hz1H-CH ₂-Ph (diastereotopic)
4.91s2H-CH ₂-Ph
4.47t, J = 5.0 Hz1Hα-CH
3.18dd, J = 18.2, 5.0 Hz1Hβ-CH ₂ (diastereotopic)
3.05dd, J = 18.2, 5.0 Hz1Hβ-CH ₂ (diastereotopic)
2.26s3HAr-CH ₃ (tosylate)

Interpretation and Causality:

  • The broad singlet at 8.43 ppm, integrating to three protons, is characteristic of the ammonium protons (-NH₃⁺), which undergo rapid exchange.

  • The aromatic region (7.73 - 7.01 ppm) shows distinct signals for the tosylate and benzyl aromatic protons. The two doublets at 7.73 and 7.01 ppm, each integrating to two protons, represent the classic AA'BB' system of the para-substituted tosylate ring. The multiplet between 7.28 and 7.15 ppm corresponds to the ten protons of the two benzyl groups.

  • The benzylic protons of the two ester groups are observed between 5.04 and 4.91 ppm. The diastereotopic nature of the methylene protons adjacent to the chiral center results in two doublets at 5.04 and 4.98 ppm, while the other benzylic protons appear as a singlet at 4.91 ppm.

  • The α-proton at 4.47 ppm appears as a triplet due to coupling with the two diastereotopic β-protons.

  • The β-protons at 3.18 and 3.05 ppm are diastereotopic and exhibit geminal coupling, appearing as doublets of doublets.

  • The singlet at 2.26 ppm corresponds to the methyl group of the tosylate counter-ion.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
170.0C =O (ester)
168.2C =O (ester)
141.7Ar-C (tosylate, ipso to -SO₃⁻)
140.4Ar-C (tosylate, ipso to -CH₃)
135.4Ar-C (benzyl, ipso)
134.8Ar-C (benzyl, ipso)
129.1Ar-C H (benzyl)
129.0Ar-C H (tosylate)
128.7Ar-C H (benzyl)
126.4Ar-C H (tosylate)
68.5-C H₂-Ph
67.4-C H₂-Ph
49.9α-C H
34.0β-C H₂
21.5Ar-C H₃ (tosylate)

Interpretation and Causality:

  • The two distinct signals in the downfield region at 170.0 and 168.2 ppm are assigned to the two ester carbonyl carbons.

  • The aromatic region (141.7 - 126.4 ppm) displays the signals for the aromatic carbons of the tosylate and benzyl groups. The quaternary carbons appear at the lower field end of this region.

  • The signals at 68.5 and 67.4 ppm correspond to the benzylic methylene carbons.

  • The α-carbon and β-carbon of the aspartate backbone are observed at 49.9 and 34.0 ppm, respectively.

  • The methyl carbon of the tosylate group gives a characteristic signal at 21.5 ppm.

Experimental Workflow for NMR Data Acquisition

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Dissolve sample in CDCl₃ TMS Add TMS as internal standard Sample->TMS H1_NMR Acquire ¹H NMR spectrum (300 MHz) TMS->H1_NMR C13_NMR Acquire ¹³C NMR spectrum (75 MHz) TMS->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration (¹H) Baseline->Integrate Reference Referencing to TMS Baseline->Reference

Caption: A typical workflow for acquiring NMR data.

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3100-2800-NH₃⁺N-H stretching
~3100-3000Ar-HC-H stretching
~3000-2850Alkyl C-HC-H stretching
~1740-1720C=O (ester)C=O stretching
~1600, ~1495C=C (aromatic)C=C stretching
~1220, ~1030S=O (sulfonate)Asymmetric & Symmetric S=O stretching
~1120C-O (ester)C-O stretching

Interpretation and Causality:

  • A broad absorption in the 3100-2800 cm⁻¹ region is expected for the N-H stretching vibrations of the ammonium group.

  • Aromatic and aliphatic C-H stretching vibrations will appear in their characteristic regions.

  • A strong, sharp absorption band around 1740-1720 cm⁻¹ is a key indicator of the ester carbonyl groups.

  • The presence of aromatic rings will be confirmed by C=C stretching vibrations around 1600 and 1495 cm⁻¹.

  • The sulfonate group of the tosylate counter-ion will give rise to strong S=O stretching bands.

  • The C-O stretching of the ester linkages will also be present.

Mass Spectrometry (MS)

Experimental mass spectrometry data is not available in the primary literature. However, the expected mass-to-charge ratios (m/z) for the key species can be calculated.

Expected Fragmentation Pattern:

In a typical electrospray ionization (ESI) mass spectrum, the intact cationic species is expected to be observed.

m/z (calculated)Species
314.1387[M-H]⁺ of the free base (Dibenzyl 2-aminosuccinate)
486.1686[M+H]⁺ of the entire salt is unlikely to be observed.

Interpretation and Causality:

  • Under positive ion ESI-MS, the most likely observed species would be the protonated form of the free base, (R)-Dibenzyl 2-aminosuccinate, with a calculated m/z of 314.1387.

  • Fragmentation of this parent ion would likely involve the loss of benzyl groups (91 Da) or benzyloxycarbonyl groups (135 Da).

  • The tosylate anion would be observed in negative ion mode at an m/z of 171.0116.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating characterization of (R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate. The detailed analysis of ¹H and ¹³C NMR spectra, complemented by the predicted IR and MS data, confirms the molecular structure and provides a reliable reference for researchers and scientists. This in-depth understanding is crucial for ensuring the quality of this important synthetic intermediate and for its successful application in drug discovery and development.

References

  • Capozzi, M. A. M.; Cardellicchio, C.; D'Accolti, L.; Di Mola, A.; Faggi, C.; Guzzardo, G.; Liguori, F.; Nacci, A.; Russo, A.; Solofrizzo, J. Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. Org. Process Res. Dev.2015 , 19 (7), 843–849. [Link]

Sources

Exploratory

1H NMR and 13C NMR of (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate Introduction: Elucidating the Structure of a Key Synthetic Intermediate (R)-Dibenzyl 2-aminosuccina...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate

Introduction: Elucidating the Structure of a Key Synthetic Intermediate

(R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate is a derivative of aspartic acid, a crucial amino acid in numerous biological and chemical processes.[1] As a tosylate salt with benzyl ester protecting groups, this compound serves as a valuable chiral building block in peptide synthesis and the development of pharmaceutical agents. Its precise structural characterization is paramount to ensuring purity, verifying stereochemistry, and understanding its reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such organic molecules in solution.[2] This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of (R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate. It is designed for researchers and drug development professionals, offering not just a prediction of spectral data, but also an expert-driven rationale for the assignment of each signal, grounded in fundamental principles and comparative data from related structures.

Molecular Structure and Key Environments

To interpret the NMR spectra, one must first understand the distinct chemical environments within the molecule. The compound is an ionic salt, composed of the (R)-Dibenzyl 2-aminosuccinate cation and the 4-methylbenzenesulfonate (tosylate) anion. Each part contributes a unique set of signals.

Caption: Figure 1: Key proton environments in the title compound.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting).[3] For a molecule of this complexity, a high-field instrument (≥400 MHz) is recommended to resolve overlapping signals.

Predicted ¹H NMR Signals

The expected signals can be logically divided between the cation and the anion.

1. The 4-Methylbenzenesulfonate (Tosylate) Anion:

  • Aromatic Protons (H-Ar_Ts): The para-substituted aromatic ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing sulfonate group are deshielded and appear downfield, while the protons ortho to the electron-donating methyl group appear upfield.[4]

  • Methyl Protons (H-Me_Ts): The three protons of the methyl group are equivalent and will appear as a sharp singlet.

2. The (R)-Dibenzyl 2-aminosuccinate Cation:

  • Ammonium Protons (-NH₃⁺): These protons are acidic and their signal is often broad due to chemical exchange and quadrupolar coupling with the nitrogen atom. The chemical shift is highly dependent on the solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, this signal is readily observable.

  • Aromatic Protons (H-Ar_Bn): The two benzyl groups contain a total of 10 aromatic protons. Due to free rotation, these protons often appear as a single, large multiplet or a sharp singlet in the aromatic region, though subtle differences may arise from their diastereotopic relationship.

  • Benzylic Protons (-OCH₂Ph): The two methylene groups of the benzyl esters are diastereotopic due to the adjacent chiral center (Cα). Therefore, they are expected to appear as two distinct signals. Each signal may appear as a singlet or, more likely, an "AB quartet" where the two protons of a single CH₂ group are magnetically inequivalent and split each other.

  • Alpha-Proton (Hα): This single proton on the chiral carbon is coupled to the two diastereotopic beta-protons on the adjacent carbon. It is expected to appear as a doublet of doublets (dd).

  • Beta-Protons (Hβ' and Hβ''): These two protons are diastereotopic. They are chemically and magnetically non-equivalent. They split each other (geminal coupling) and are also split by the alpha-proton (vicinal coupling). This results in two separate complex multiplets, each integrating to one proton.

Data Summary: Predicted ¹H NMR Assignments

The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants. Values are based on typical ranges for similar functional groups found in the literature.[4][5]

Proton Label Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
H-Ar_Ts (ortho to SO₃⁻)~7.8DoubletJ ≈ 8.22HTosylate
H-Ar_Bn~7.3 - 7.4Multiplet-10HBenzyl Esters
H-Ar_Ts (ortho to CH₃)~7.2DoubletJ ≈ 8.02HTosylate
-OCH₂Ph~5.1 - 5.32x Singlet or AB QuartetJ_AB ≈ 124HBenzyl Esters
~4.3 - 4.5Doublet of DoubletsJ_αβ' ≈ 8, J_αβ'' ≈ 41HAspartate Backbone
Hβ', Hβ''~2.9 - 3.22x Multiplets (dd)J_β'β'' ≈ 17, J_αβ' ≈ 8, J_αβ'' ≈ 42HAspartate Backbone
H-Me_Ts~2.4Singlet-3HTosylate
-NH₃⁺Variable (e.g., 8-9)Broad Singlet-3HAmmonium

Table 1: Predicted ¹H NMR data for (R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate in a solvent like DMSO-d₆.

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[6] Spectra are typically acquired with proton decoupling, resulting in a singlet for each unique carbon. The chemical shift is highly indicative of the carbon's hybridization and electronic environment.

Predicted ¹³C NMR Signals

1. The 4-Methylbenzenesulfonate (Tosylate) Anion:

  • Aromatic Carbons (C-Ar_Ts): Four signals are expected. The quaternary carbons attached to the sulfonate and methyl groups will have distinct chemical shifts from the two proton-bearing carbons.[7] The C-SO₃ carbon is typically around 145 ppm, and the C-CH₃ is around 140 ppm.

  • Methyl Carbon (C-Me_Ts): A single signal in the aliphatic region, typically around 21 ppm.[4]

2. The (R)-Dibenzyl 2-aminosuccinate Cation:

  • Carbonyl Carbons (-C=O): The two ester carbonyls are in different positions relative to the chiral center (one at the α-position, one at the β-position) and are therefore expected to produce two distinct signals in the highly deshielded region of the spectrum.

  • Aromatic Carbons (C-Ar_Bn): The two benzyl groups will give rise to signals in the aromatic region. While the 10 CH carbons may overlap, four signals are expected for each ring: one for the single ipso-carbon (attached to the CH₂ group), and one each for the ortho, meta, and para carbons.

  • Benzylic Carbons (-OCH₂Ph): Corresponding to the two diastereotopic methylene groups, two distinct signals are expected.

  • Alpha-Carbon (Cα): The chiral carbon attached to the ammonium group.

  • Beta-Carbon (Cβ): The methylene carbon of the succinate backbone.

Data Summary: Predicted ¹³C NMR Assignments
Carbon Label Predicted δ (ppm) Assignment
C=O (α and β)~168 - 172Ester Carbonyls
C-Ar_Ts (C-SO₃)~145Tosylate (Quaternary)
C-Ar_Ts (C-CH₃)~140Tosylate (Quaternary)
C-Ar_Bn (ipso)~135Benzyl (Quaternary)
C-Ar_Ts (CH)~127 - 130Tosylate
C-Ar_Bn (CH)~128 - 129Benzyl
-OCH₂Ph~67 - 68Benzyl Methylene
~51 - 53Aspartate Backbone
~35 - 37Aspartate Backbone
C-Me_Ts~21Tosylate Methyl

Table 2: Predicted ¹³C NMR data for (R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate.

Part 3: Experimental Protocol & Workflow

A robust experimental approach is critical for obtaining high-quality, reproducible NMR data. The following workflow and protocol are designed to ensure both accuracy and validation of the spectral assignments.

NMR Analysis Workflow

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation prep 1. Prepare Sample ~10-20 mg in 0.6 mL of deuterated solvent (e.g., DMSO-d₆) acq_1d 2. Acquire 1D Spectra - ¹H NMR - ¹³C{¹H} NMR prep->acq_1d acq_2d 3. Acquire 2D Spectra - ¹H-¹H COSY - ¹H-¹³C HSQC acq_1d->acq_2d proc 4. Process Data (Fourier Transform, Phasing, Baseline Correction) acq_2d->proc assign_1d 5. Assign 1D Spectra (Chemical Shift, Integration, Multiplicity) proc->assign_1d assign_2d 6. Validate with 2D Data - COSY: Confirm H-H couplings - HSQC: Link H to attached C assign_1d->assign_2d report 7. Final Structure Confirmation assign_2d->report

Caption: Figure 2: A systematic workflow for NMR-based structural elucidation.

Detailed Experimental Methodology

1. Sample Preparation:

  • Causality: The choice of solvent is critical. DMSO-d₆ is often preferred for organic salts due to its high polarity, which aids dissolution.[8] A key advantage is its ability to slow the exchange rate of acidic protons (like -NH₃⁺), allowing them to be observed as distinct signals.[9] Chloroform-d (CDCl₃) is an alternative but may result in poorer solubility and faster exchange of the ammonium protons.

  • Protocol:

    • Weigh approximately 10-20 mg of (R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate directly into a clean, dry NMR tube.

    • Add ~0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D).

    • If necessary, add a small amount of an internal standard like tetramethylsilane (TMS), although referencing to the residual solvent peak is common (DMSO-d₆ at δ_H = 2.50 ppm, δ_C = 39.52 ppm).[9]

    • Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

2. NMR Data Acquisition:

  • Causality: A standard suite of experiments provides a self-validating dataset. The ¹H and ¹³C spectra give the initial assignments. 2D Correlation Spectroscopy (COSY) confirms proton-proton connectivities (e.g., Hα coupling to Hβ' and Hβ''), while Heteronuclear Single Quantum Coherence (HSQC) links each proton directly to its attached carbon, providing definitive assignment validation.[10]

  • Protocol (on a 400 MHz spectrometer):

    • Insert the sample into the spectrometer and allow it to thermally equilibrate for 5-10 minutes.

    • Perform standard tuning and shimming procedures to optimize magnetic field homogeneity.

    • ¹H NMR: Acquire a 1D proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This is a less sensitive nucleus, so a greater number of scans (e.g., 1024 or more) and a longer experiment time will be required.

    • ¹H-¹H COSY: Acquire a 2D COSY spectrum to establish correlations between coupled protons. Cross-peaks will confirm the Hα-Hβ and the aromatic AA'BB' couplings.

    • ¹H-¹³C HSQC: Acquire a 2D HSQC spectrum. This will show a correlation peak for each carbon that has directly attached protons, definitively linking the assignments from the ¹H and ¹³C spectra.

By following this comprehensive approach, researchers can confidently assign the complete ¹H and ¹³C NMR spectra of (R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate, ensuring the structural integrity of this important synthetic building block.

References

  • Celma, C., et al. (2021). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. PubMed. Available at: [Link]

  • Ueji, S., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Pálinkás, N., et al. (2021). The 13 amino acid benzyl esters, whose enantiodiscrimination by Mosher acid in ¹H NMR spectroscopy was investigated. ResearchGate. Available at: [Link]

  • Berger, S. (1986). N NMR chemical shifts 6 (ppm, relative to exter- nal NO:) of amino acid methyl ester hydro- chlorides. ResearchGate. Available at: [Link]

  • Gorrissen, H., et al. (2012). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. PMC. Available at: [Link]

  • SpectraBase. (2025). TOSYLATE-#7 - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Rossini, A. J., et al. (2018). Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy. OSTI.GOV. Available at: [Link]

  • Vo, C. D., et al. (2012). Figure S1. 1 H-NMR of α -tosyl- ω -hydroxyl PEG ( 1 ) in DMSO. ResearchGate. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic supplementary information. Royal Society of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Chemistry LibreTexts. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

  • AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at: [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. Royal Society of Chemistry. Available at: [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. Available at: [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

  • National Institutes of Health. (n.d.). Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Royal Society of Chemistry. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to (R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate: Synthesis, Characterization, and Molecular Weight Determination

For Researchers, Scientists, and Drug Development Professionals Foreword: The Importance of Chirality and Purity in Advanced Synthesis (R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate, a tosylate salt of the dibenz...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Importance of Chirality and Purity in Advanced Synthesis

(R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate, a tosylate salt of the dibenzyl ester of D-aspartic acid, is a crucial chiral building block in the synthesis of complex molecules, particularly in the development of peptide-based therapeutics and other pharmacologically active compounds. The precise stereochemistry at the α-carbon is paramount, as even minute amounts of the corresponding (S)-enantiomer can lead to significant differences in biological activity and potential off-target effects. Consequently, a robust understanding of its synthesis, purification, and detailed characterization is essential for any researcher working with this compound. This guide provides a comprehensive overview, grounded in established chemical principles and methodologies, to ensure the preparation and validation of high-purity (R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate.

Section 1: Core Molecular Attributes

A precise understanding of the fundamental properties of (R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate is the foundation for its effective use. These attributes are critical for reaction stoichiometry, analytical characterization, and formulation.

PropertyValueSource(s)
Molecular Weight 485.55 g/mol [1]
Molecular Formula C₂₅H₂₇NO₇S[1]
CAS Number 4079-62-3[1][2]
Appearance White to off-white solid
Storage 4°C, protect from light

Section 2: Synthesis of (R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate

The synthesis of this chiral compound is a well-established procedure, yet it requires careful attention to reaction conditions to ensure both high yield and, critically, the preservation of stereochemical integrity. The most common and efficient method involves the direct esterification of D-aspartic acid.

The Fischer-Speier Esterification Approach: A Deliberate Choice

The synthesis of (R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate is typically achieved through a modification of the Fischer-Speier esterification. This method is favored due to its use of readily available starting materials and the in-situ formation of the tosylate salt, which often results in a crystalline product that is easily purified.

The core of this reaction is the acid-catalyzed esterification of both carboxylic acid functionalities of D-aspartic acid with benzyl alcohol. p-Toluenesulfonic acid monohydrate serves a dual purpose: it is the acid catalyst for the esterification and it forms a salt with the free amine of the aspartic acid, protecting it from side reactions and facilitating purification.

A critical aspect of this synthesis is the removal of water as it is formed. This is governed by Le Chatelier's principle; the continuous removal of a product (water) drives the equilibrium towards the formation of the desired ester. This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus. The choice of the azeotroping solvent is a key experimental parameter that can influence the reaction rate and, importantly, the degree of racemization. While benzene has been historically used, safer alternatives like toluene or cyclohexane are now more common.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted for the synthesis of the (R)-enantiomer starting from D-aspartic acid.

Materials:

  • D-Aspartic Acid

  • Benzyl Alcohol

  • p-Toluenesulfonic acid monohydrate

  • Toluene (or cyclohexane)

  • Methanol (for recrystallization)

  • Diethyl ether (for washing)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine D-aspartic acid (1 equivalent), benzyl alcohol (6 equivalents), p-toluenesulfonic acid monohydrate (1.02 equivalents), and toluene (at a concentration of approximately 2.5 mL per gram of D-aspartic acid).

  • Azeotropic Distillation: Heat the stirred mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected (typically 12-18 hours).

  • Crystallization and Isolation: Cool the reaction mixture to room temperature. The product will often begin to crystallize out of the solution. Dilute the mixture with diethyl ether to further precipitate the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with diethyl ether to remove any unreacted benzyl alcohol and other impurities.

  • Recrystallization: For higher purity, recrystallize the crude product from hot methanol. Dissolve the solid in a minimal amount of boiling methanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to a constant weight.

Causality Behind Experimental Choices: Ensuring Success
  • Excess Benzyl Alcohol: The use of a significant excess of benzyl alcohol serves to drive the equilibrium towards the product side, maximizing the yield of the dibenzyl ester.

  • Azeotropic Removal of Water: This is the cornerstone of achieving a high conversion rate. Failure to efficiently remove water will result in an incomplete reaction.

  • Recrystallization from Methanol: This step is crucial for removing any remaining impurities, including mono-esterified byproducts and residual starting materials, leading to a product with high chemical purity.

Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start D-Aspartic Acid, Benzyl Alcohol, p-TsOH, Toluene reflux Reflux with Dean-Stark Trap start->reflux Heat cool Cool to RT reflux->cool Reaction Complete precipitate Precipitate with Diethyl Ether cool->precipitate filter_wash Filter and Wash precipitate->filter_wash recrystallize Recrystallize from Methanol filter_wash->recrystallize dry Dry under Vacuum recrystallize->dry end (R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate dry->end Final Product

Caption: Workflow for the synthesis of (R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate.

Section 3: Analytical Characterization for Purity and Identity Verification

Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

¹H and ¹³C NMR spectroscopy are the primary tools for confirming the chemical structure of the target molecule.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzyl and tosyl groups, the benzylic methylene protons, the methine and methylene protons of the aspartate backbone, and the methyl group of the tosylate.

  • ¹³C NMR: The carbon NMR spectrum will provide complementary information, showing distinct signals for the carbonyl carbons of the ester groups, the aromatic carbons, the benzylic carbons, the aliphatic carbons of the aspartate backbone, and the methyl carbon of the tosylate.

Chiral High-Performance Liquid Chromatography (HPLC): Assessing Enantiomeric Purity

To ensure the stereochemical integrity of the final product, chiral HPLC is the method of choice. This technique can separate the (R)- and (S)-enantiomers, allowing for the determination of the enantiomeric excess (% ee). It is crucial to develop a validated chiral HPLC method to accurately quantify any potential racemization that may have occurred during the synthesis.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is used to confirm the molecular weight of the compound. Techniques such as electrospray ionization (ESI) will typically show the molecular ion corresponding to the protonated dibenzyl aspartate cation.

Workflow for Analytical Characterization

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis start Synthesized Product nmr ¹H and ¹³C NMR start->nmr Structural Verification ms Mass Spectrometry start->ms Molecular Weight Confirmation chiral_hplc Chiral HPLC start->chiral_hplc Enantiomeric Purity final_verification Verified Product nmr->final_verification ms->final_verification chiral_hplc->final_verification

Caption: Analytical workflow for the characterization of (R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate.

Section 4: Conclusion

This technical guide has provided a comprehensive overview of the essential aspects of (R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate, from its fundamental molecular properties to its synthesis and rigorous analytical characterization. For researchers and drug development professionals, a thorough understanding and application of these principles are paramount to ensuring the quality, purity, and stereochemical integrity of this vital chiral building block, thereby underpinning the success of subsequent complex synthetic endeavors.

References

  • PubChem. CID 21711137. [Link]

Sources

Exploratory

A Technical Guide to the Solubility of (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate is a chiral building block with significant applications in synthetic organic chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate is a chiral building block with significant applications in synthetic organic chemistry and pharmaceutical development. Its solubility in various organic solvents is a critical parameter that dictates its utility in reaction media, purification processes, and formulation development. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While extensive quantitative solubility data in the public domain is limited, this guide equips researchers with the foundational knowledge and detailed experimental protocols necessary to determine and interpret the solubility of (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate in their own laboratory settings.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that profoundly influences the entire lifecycle of a pharmaceutical compound.[1][2] For orally administered drugs, adequate aqueous solubility is a prerequisite for absorption and achieving the desired therapeutic concentration in systemic circulation.[1][3] Poorly soluble drugs often exhibit low and variable bioavailability, necessitating higher doses and potentially leading to adverse effects.[1][2]

In the context of drug synthesis and formulation, solubility in organic solvents is equally important. It governs the choice of reaction conditions, enables effective purification through crystallization, and is a key consideration in the development of various dosage forms.[4][5] Understanding the solubility profile of a compound like (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate is therefore not merely an academic exercise but a critical step in its successful application.

Molecular Structure and Predicted Solubility Behavior

The solubility of (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate is dictated by the interplay of its constituent functional groups. A clear understanding of its molecular structure provides a basis for predicting its behavior in different organic solvents.

molecular_structure cluster_aminosuccinate (r)-Dibenzyl 2-aminosuccinate cluster_tosylate 4-methylbenzenesulfonate (Tosylate) C1 HOOC C2 CH(NH2) C1->C2 C3 CH2 C2->C3 NH2 Amino group C2->NH2 C4 COOBn C3->C4 Bn1 Benzyl ester C4->Bn1 S SO3- NH2->S Ionic Interaction Benzene Aromatic ring S->Benzene Me Methyl group Benzene->Me

Caption: Molecular structure of (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate.

The key structural features influencing solubility are:

  • Two Benzyl Ester Groups: These large, nonpolar aromatic groups contribute significantly to the molecule's lipophilicity, suggesting good solubility in nonpolar and moderately polar aprotic solvents.

  • Amino Group and Tosylate Counterion: The presence of the primary amine and the tosylate anion introduces a salt-like character to the molecule. This ionic interaction suggests that the compound will have some solubility in polar protic solvents that can solvate ions. The tosylate group itself contains an aromatic ring, which can interact favorably with aromatic solvents.

  • Aspartic Acid Backbone: The underlying amino acid structure provides a degree of polarity.

Based on these features, a qualitative prediction of solubility can be made:

  • High Solubility: Expected in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in chlorinated solvents like dichloromethane (DCM) and chloroform. Methanol and ethanol are also likely to be good solvents due to their ability to engage in hydrogen bonding and solvate the ionic pair.

  • Moderate Solubility: Expected in moderately polar solvents such as ethyl acetate and tetrahydrofuran (THF).

  • Low Solubility: Expected in nonpolar aliphatic solvents like hexane and cyclohexane.

Quantitative Solubility Data

Table 1: Template for Reporting Experimentally Determined Solubility of (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate at 25°C

SolventPolarity IndexSolubility (mg/mL)Classification
Hexane0.1< 1Insoluble
Toluene2.4< 10Sparingly soluble
Dichloromethane (DCM)3.1> 100Very soluble
Ethyl Acetate4.410 - 30Soluble
Acetone5.130 - 100Freely soluble
Methanol5.1> 100Very soluble
Isopropanol3.930 - 100Freely soluble
Acetonitrile5.810 - 30Soluble
Dimethyl Sulfoxide (DMSO)7.2> 100Very soluble

Note: The values in this table are hypothetical and should be replaced with experimentally determined data.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[7][8] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Materials and Reagents
  • (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

experimental_workflow start Start prepare_slurry Prepare Slurry: Add excess solid to solvent in a sealed vial. start->prepare_slurry equilibrate Equilibrate: Shake at constant temperature (e.g., 24-72h). prepare_slurry->equilibrate phase_separation Phase Separation: Centrifuge to pellet undissolved solid. equilibrate->phase_separation filter_supernatant Filter Supernatant: Use a syringe filter to remove fine particles. phase_separation->filter_supernatant dilute_sample Dilute Sample: Accurately dilute the saturated solution. filter_supernatant->dilute_sample analyze Analyze Concentration: Use a validated analytical method (e.g., HPLC-UV). dilute_sample->analyze calculate_solubility Calculate Solubility: Determine concentration from the calibration curve. analyze->calculate_solubility end End calculate_solubility->end

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Slurries: To a series of vials, add a pre-weighed amount of the chosen solvent (e.g., 2 mL). Add an excess of (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate to each vial, ensuring that a significant amount of undissolved solid remains. The goal is to create a saturated solution in equilibrium with the solid phase.[9]

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the slurries for a sufficient time to ensure equilibrium is reached. This can range from 24 to 72 hours. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the bulk of the solid to settle. Then, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.[10]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To ensure no particulate matter is transferred, pass the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[9]

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method. HPLC with UV detection is commonly used. A calibration curve should be prepared using standard solutions of known concentrations.[10]

  • Calculation: Calculate the solubility of the compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration from analysis, mg/mL) x (Dilution factor)

Conclusion and Applications

A thorough understanding of the solubility of (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate is indispensable for its effective use in research and development. This guide provides the theoretical framework and a robust experimental protocol to empower researchers to determine this critical parameter. The resulting solubility data will inform decisions related to:

  • Process Chemistry: Selection of appropriate solvents for chemical reactions and workups.

  • Purification: Development of efficient crystallization procedures for obtaining high-purity material.

  • Formulation Development: Identification of suitable solvent systems for preclinical and clinical formulations.

By systematically applying the principles and methods outlined herein, scientists can generate the high-quality solubility data needed to accelerate their research and development efforts.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. [Link]

  • Vasilev, N. A., & Istrati, D. I. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 387-394. [Link]

  • Kumar, L., & Singh, S. (2018). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical and Pharmaceutical and Allied Sciences, 7(5), 654-660. [Link]

  • Alves, M., & Badr, S. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. International Journal of Pharmaceutics, 569, 118573. [Link]

  • Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • Larsson, M. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Berg, D. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5), 104-109. [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. [Link]

  • ChemBK. (n.d.). Dibenzyl 2-aminosuccinate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes: (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate in Asymmetric Synthesis

Introduction: A Versatile Chiral Building Block from the Aspartic Acid Pool (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate is the p-toluenesulfonate (tosylate) salt of (R)-dibenzyl aspartate. As a derivative of t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Chiral Building Block from the Aspartic Acid Pool

(r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate is the p-toluenesulfonate (tosylate) salt of (R)-dibenzyl aspartate. As a derivative of the naturally occurring amino acid D-aspartic acid, this compound is a valuable and readily available starting material in the "chiral pool" approach to asymmetric synthesis.[1] The tosylate salt form offers significant advantages for laboratory use; it is a stable, crystalline solid that is easier to handle and store compared to the free amino ester, which is typically an oil.

The core utility of this reagent lies in its trifunctional nature: a chiral center at the α-carbon, a primary amine, and two carboxyl groups differentially protected as benzyl esters. This arrangement allows for a wide range of stereocontrolled transformations, making it a cornerstone for the synthesis of complex, enantiomerically pure molecules such as unnatural amino acids, β-lactams, and conformationally constrained peptide mimics.[2][3] This guide provides an in-depth exploration of its applications, underpinned by mechanistic insights and detailed experimental protocols.

Core Principle: Liberation of the Active Chiral Nucleophile

The primary step in almost all synthetic applications is the liberation of the free amine from its tosylate salt. This is a straightforward acid-base reaction, typically achieved by treating the salt with an aqueous solution of a mild inorganic base, such as sodium bicarbonate or sodium carbonate, followed by extraction of the free ester into an organic solvent. The resulting (R)-dibenzyl aspartate, with its nucleophilic amino group, serves as the immediate precursor for subsequent transformations.

Application I: Synthesis of Chiral β-Lactams via [2+2] Cycloaddition Precursors

The β-lactam ring is a critical pharmacophore found in a vast array of antibiotics.[4] Chiral pool starting materials like (R)-dibenzyl aspartate are instrumental in constructing these strained rings with high stereocontrol. The general strategy involves N-functionalization of the aspartate, followed by cyclization.

Mechanistic Rationale

The synthesis of β-lactams from aspartic acid derivatives often proceeds through an ester-enolate imine condensation.[5] However, a more controlled approach involves converting the amino acid into a suitable precursor for a Staudinger-type [2+2] cycloaddition between a ketene and an imine.[6] In this context, (R)-dibenzyl aspartate can be transformed into a chiral N-acylamino ketene precursor. The inherent chirality of the aspartate backbone directs the stereochemical outcome of the cycloaddition, leading to the preferential formation of one diastereomer.

Workflow for β-Lactam Precursor Synthesis

G cluster_0 Activation & N-Acylation cluster_1 Cyclization Precursor Formation start (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate free_amine Liberate Free Amine (aq. NaHCO3) start->free_amine acylation N-Acylation (e.g., Acyl Chloride, Base) free_amine->acylation n_acyl N-Acyl-(R)-dibenzyl aspartate acylation->n_acyl reduction Selective Ester Reduction (e.g., NaBH4) n_acyl->reduction alcohol β-Amino Alcohol reduction->alcohol activation Hydroxyl Activation (e.g., Mesylation) alcohol->activation precursor Cyclization Precursor activation->precursor end Chiral β-Lactam precursor->end Ready for Cyclization (e.g., Mitsunobu or Base-induced)

Caption: Workflow for β-Lactam Synthesis.

Protocol 1: N-Acylation of (R)-Dibenzyl Aspartate

This protocol describes the initial steps of liberating the free amine and a general procedure for its N-acylation, a common first step in many synthetic routes.[7][8]

Materials:

  • (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Acyl chloride (e.g., Acetyl chloride)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DCM

Procedure:

  • Liberation of the Free Amine:

    • Suspend (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate (1.0 eq) in a biphasic mixture of DCM and saturated aqueous NaHCO₃ solution.

    • Stir vigorously until all solids have dissolved and the layers have fully partitioned.

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-dibenzyl aspartate as an oil. The product is used immediately in the next step.

  • N-Acylation:

    • Dissolve the crude (R)-dibenzyl aspartate (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) dropwise.

    • Slowly add the desired acyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 3 hours, monitoring by thin-layer chromatography (TLC).[8]

    • Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (silica gel) to obtain the N-acyl derivative.

Application II: Diastereoselective Synthesis of Novel α-Amino Acids

One of the most powerful applications of chiral pool synthons is the diastereoselective formation of new stereocenters. By protecting the amine of (R)-dibenzyl aspartate and forming an enolate, the existing stereocenter at C2 can effectively direct the approach of an electrophile to one face of the molecule, enabling the synthesis of complex, non-proteinogenic amino acids.[2][9]

Mechanistic Rationale: Chelation-Controlled Alkylation

The stereochemical outcome of the alkylation of an enolate derived from an N-protected amino acid ester is often controlled by the formation of a rigid, chelated intermediate.[10][11] After N-protection (e.g., with a Boc or Cbz group), deprotonation at the α-carbon with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates a lithium enolate. The lithium cation can coordinate with both the enolate oxygen and the oxygen of the N-protecting group, creating a conformationally locked five- or six-membered ring. This chelation blocks one face of the planar enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less sterically hindered face. This results in a high degree of diastereoselectivity.

G start (R)-Dibenzyl Aspartate (from Tosylate Salt) n_protection N-Protection (e.g., Boc2O) start->n_protection protected_aa N-Boc-(R)-dibenzyl aspartate n_protection->protected_aa enolate_formation Enolate Formation (LDA, -78 °C) protected_aa->enolate_formation enolate Chelated Lithium Enolate enolate_formation->enolate alkylation Alkylation (Alkyl Halide, R-X) enolate->alkylation product Diastereomerically Enriched α-Substituted Aspartate Derivative alkylation->product

Caption: Diastereoselective Alkylation Workflow.

Protocol 2: Diastereoselective Alkylation of N-Boc-(R)-dibenzyl aspartate

This protocol outlines the N-protection and subsequent diastereoselective alkylation to generate a new quaternary stereocenter.

Materials:

  • (R)-Dibenzyl aspartate (from Protocol 1)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Lithium diisopropylamide (LDA), solution in THF/hexanes

  • Alkyl halide (e.g., Benzyl bromide or Methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • N-Protection:

    • Dissolve (R)-dibenzyl aspartate (1.0 eq) in THF.

    • Add Boc₂O (1.1 eq) and stir at room temperature overnight.

    • Concentrate the reaction mixture under reduced pressure. Purify by column chromatography to yield N-Boc-(R)-dibenzyl aspartate.

  • Enolate Formation and Alkylation:

    • Under an inert atmosphere, dissolve N-Boc-(R)-dibenzyl aspartate (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add LDA (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir for 1 hour at -78 °C.[10]

    • Add the alkyl halide (1.2 eq) dropwise. Stir at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature. Dilute with diethyl ether and water.

    • Separate the layers and extract the aqueous phase with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the purified product.

Application III: Synthesis of Conformationally Constrained Scaffolds

Constrained amino acids and peptide mimetics are of great interest in drug discovery as they can enforce specific secondary structures, such as β-turns, leading to enhanced biological activity and metabolic stability.[12][13] (R)-dibenzyl aspartate is an excellent starting point for creating cyclic and bicyclic structures, such as pyroglutamates.

Protocol 3: Synthesis of a Chiral Pyroglutamate Derivative

This protocol involves intramolecular cyclization to form a lactam ring, a core structure in many biologically active molecules.

Materials:

  • N-Acyl-(R)-dibenzyl aspartate (from Protocol 1)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Hydrogen (H₂) gas

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • Anhydrous DCM

Procedure:

  • Selective Deprotection:

    • Dissolve the N-acyl-(R)-dibenzyl aspartate (1.0 eq) in MeOH.

    • Add Pd/C (10 mol%) to the solution.

    • Purge the flask with H₂ gas and maintain a hydrogen atmosphere (balloon pressure is sufficient).

    • Stir the reaction vigorously at room temperature until TLC analysis shows complete consumption of the starting material (this step removes both benzyl esters).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with MeOH.

    • Concentrate the filtrate to yield the crude N-acyl-aspartic acid.

  • Intramolecular Cyclization (Lactamization):

    • Dissolve the crude diacid in anhydrous DCM.

    • Add a coupling agent such as DCC (1.1 eq).

    • Stir the reaction at room temperature overnight.

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

    • Concentrate the filtrate and purify the residue by column chromatography to yield the pyroglutamate derivative.

Data Summary Table

ApplicationKey TransformationReagents & ConditionsExpected Outcome
β-Lactam Synthesis N-AcylationAcyl Chloride, Et₃N, DCM, 0°C to rtHigh yield of N-acylated product, ready for further functionalization.
Novel Amino Acids Diastereoselective Alkylation1. LDA, THF, -78°C; 2. R-XGood to excellent diastereoselectivity (>90% d.e. typical).
Constrained Scaffolds Intramolecular Cyclization1. H₂, Pd/C; 2. DCC, DCMFormation of chiral pyroglutamate core structure in high yield.

References

  • Meldal, M. (1986). Synthesis of a putative subtype specific antigenic heptapeptide from Escherichia coli KBB ad protein fimbriae. Acta Chemica Scandinavica B, 40, 242-249.
  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Giannis, A., & Kolter, T. (1993). Peptidomimetics for Receptor Ligands: Discovery, Development, and Medical Perspectives. Angewandte Chemie International Edition in English, 32(9), 1244-1267.
  • Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737-1739.
  • Alper, P. B., Hendrix, M., Sears, P., & Wong, C. H. (1998). Probing the Specificity of Aminoglycoside-Ribosomal RNA Interactions with Designed Synthetic Analogues. Journal of the American Chemical Society, 120(9), 1965-1978.
  • Blaser, H. U. (2002). The chiral pool as a source of enantioselective catalysts and auxiliaries.
  • Seebach, D., & Wasmuth, D. (1980). Herstellung von (S)-2-tert-Butyl-3, 5-dimethyl-4-imidazolidinon aus L-Alanin. Ein chirales Enolat-Reagens. Helvetica Chimica Acta, 63(1), 197-200.
  • Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations. Biochemical Journal, 268(2), 249-262.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • Katritzky, A. R., & Narindoshvili, T. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(i), 12-35.
  • Yao, W., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(5-6), 142-146.
  • Singh, G. S. (2014). Recent progress in the synthesis and chemistry of azetidinones. Tetrahedron, 70(44), 8373-8431.
  • Neumann, H., et al. (2022). A Cysteine-Protecting Group for the Traceless Chemical Synthesis of LA Modules. ChemRxiv.
  • Banik, B. K. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Current Medicinal Chemistry, 17(20), 2174-2195.
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180.
  • Flayyih Ali, S. T., & Ghanim, H. T. (2016). Synthesis and characterization of β-Lactam compounds. Journal of Chemical and Pharmaceutical Research, 8(8), 730-738.
  • Timmerman, P., et al. (2005). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. ChemBioChem, 6(5), 821-824.
  • Clayden, J., & Yasin, S. A. (2002). Asymmetric synthesis using pyroglutamic acid. Journal of the Chemical Society, Perkin Transactions 1, (10), 1005-1028.

Sources

Application

The Versatile Chiral Synthon: Application of (R)-Dibenzyl 2-Aminosuccinate in Pharmaceutical Intermediate Synthesis

(R)-Dibenzyl 2-aminosuccinate , a derivative of D-aspartic acid, stands as a pivotal chiral building block in the synthesis of a multitude of pharmaceutical intermediates. Its predefined stereochemistry at the α-carbon,...

Author: BenchChem Technical Support Team. Date: January 2026

(R)-Dibenzyl 2-aminosuccinate , a derivative of D-aspartic acid, stands as a pivotal chiral building block in the synthesis of a multitude of pharmaceutical intermediates. Its predefined stereochemistry at the α-carbon, coupled with the versatile protecting groups on its amino and carboxyl functionalities, renders it an invaluable starting material for the stereoselective synthesis of complex molecular architectures. This guide provides an in-depth exploration of its application, focusing on the synthesis of two critical classes of pharmaceutical intermediates: integrin antagonists and β-lactam precursors . The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and reproducible synthesis.

Introduction to (R)-Dibenzyl 2-Aminosuccinate

(R)-Dibenzyl 2-aminosuccinate is characterized by a central chiral carbon, a primary amine, and two carboxylic acid moieties protected as benzyl esters. The dibenzyl protection strategy offers several advantages:

  • Stereochemical Integrity: The bulky benzyl groups can help shield the chiral center from racemization under various reaction conditions.

  • Orthogonal Deprotection: The benzyl esters can be selectively cleaved under mild hydrogenolysis conditions, leaving other functional groups intact. The free amine can be protected with a variety of groups (e.g., Boc, Cbz) to suit the synthetic strategy.

  • Enhanced Solubility: The benzyl groups often improve the solubility of the amino acid derivative in common organic solvents, facilitating homogeneous reactions.

These properties make (R)-Dibenzyl 2-aminosuccinate a strategic choice for introducing the aspartic acid scaffold into target molecules with high fidelity.

Application I: Synthesis of Integrin Antagonist Scaffolds

Integrins are a family of transmembrane receptors that mediate cell-cell and cell-extracellular matrix interactions. Their role in pathological processes such as inflammation, thrombosis, and tumor metastasis has made them attractive targets for drug discovery. Many integrin antagonists are peptidomimetics that mimic the Arg-Gly-Asp (RGD) recognition sequence. (R)-Dibenzyl 2-aminosuccinate serves as a crucial precursor for the "Asp" component of these mimetics.

Protocol: Peptide Coupling for an RGD Mimetic Precursor

This protocol details the synthesis of a dipeptide precursor, a key step in the elaboration of more complex integrin antagonists, adapted from the synthesis of carborane-containing RGD peptides.

Reaction Scheme:

G RDAS (R)-Dibenzyl 2-aminosuccinate Dipeptide Dibenzyl N-Boc-glycyl-(R)-aspartate RDAS->Dipeptide DCC, HOSu, DIPEA, CH2Cl2 BocGly N-Boc-glycine BocGly->Dipeptide

Figure 1: Synthesis of a dipeptide precursor for RGD mimetics.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
(R)-Dibenzyl 2-aminosuccinate tosylate salt485.562.331.0
N-Boc-glycine175.182.331.0
N,N'-Dicyclohexylcarbodiimide (DCC)206.332.331.0
N-Hydroxysuccinimide (HOSu)115.091.160.5
N,N-Diisopropylethylamine (DIPEA)129.246.983.0
Dichloromethane (CH2Cl2)---

Procedure:

  • To a solution of N-Boc-glycine (0.41 g, 2.33 mmol), (R)-dibenzyl 2-aminosuccinate 4-toluenesulfonate (1.13 g, 2.33 mmol), and N-hydroxysuccinimide (0.13 g, 1.16 mmol) in CH2Cl2 (10 mL), add DCC (0.48 g, 2.33 mmol) and DIPEA (1.22 mL, 6.98 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate successively with 10% citric acid solution (2 x 8 mL), saturated aqueous NaCl solution (2 x 8 mL), 5% aqueous NaHCO3 solution (2 x 8 mL), and saturated aqueous NaCl solution (8 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the desired dipeptide.

Rationale: This protocol employs a standard DCC/HOSu coupling method. DCC activates the carboxylic acid of N-Boc-glycine to form a highly reactive O-acylisourea intermediate. HOSu is added to suppress racemization and to form an active ester, which then reacts with the free amine of (R)-dibenzyl 2-aminosuccinate. DIPEA acts as a base to neutralize the tosylate salt of the starting material and the HOSu.

Application II: Synthesis of β-Lactam Precursors

The β-lactam ring is a core structural motif in a vast array of antibiotics, including penicillins and cephalosporins. The stereoselective synthesis of functionalized β-lactams is a cornerstone of medicinal chemistry. (R)-Dibenzyl 2-aminosuccinate can be elaborated into chiral β-lactam precursors through intramolecular cyclization reactions.

Protocol: Intramolecular Cyclization via Mitsunobu Reaction

This protocol outlines a plausible synthetic route to a 3-amino-β-lactam precursor, adapting a procedure for β-lactam formation from a serine derivative. This involves the conversion of the β-carboxylic acid of the aspartate moiety into a hydroxyl group, followed by a Mitsunobu reaction for ring closure.

Workflow:

G RDAS (R)-Dibenzyl 2-aminosuccinate N_Protected N-Protected (R)-Dibenzyl 2-aminosuccinate RDAS->N_Protected Protection (e.g., Boc2O) Amino_Alcohol Chiral Amino Alcohol N_Protected->Amino_Alcohol Selective Reduction (e.g., BH3-DMS) Beta_Lactam β-Lactam Precursor Amino_Alcohol->Beta_Lactam Mitsunobu Reaction (DIAD, PPh3)

Figure 2: Workflow for the synthesis of a β-lactam precursor.

Step 1: N-Protection

  • Dissolve (R)-Dibenzyl 2-aminosuccinate in a suitable solvent (e.g., THF).

  • Add a base (e.g., triethylamine) followed by the protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection).

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction to isolate the N-protected product.

Step 2: Selective Reduction of the β-Carboxylic Ester

  • Dissolve the N-protected dibenzyl aspartate in an anhydrous solvent (e.g., THF) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a selective reducing agent (e.g., borane dimethyl sulfide complex, BH3·DMS) that will preferentially reduce the less sterically hindered β-ester to the corresponding alcohol.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature.

  • Quench the reaction carefully with methanol and work up to isolate the amino alcohol.

Step 3: Mitsunobu Cyclization

  • Dissolve the amino alcohol and triphenylphosphine (PPh3) in anhydrous THF under an inert atmosphere and cool to 0 °C.

  • Slowly add diisopropyl azodicarboxylate (DIAD) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Concentrate the reaction mixture and purify by column chromatography to isolate the β-lactam product.

Causality of Experimental Choices:

  • N-Protection: The amine must be protected to prevent it from acting as a nucleophile in subsequent steps. The choice of protecting group is critical and should be stable to the reduction and Mitsunobu conditions.

  • Selective Reduction: The key to this step is the selective reduction of one ester group in the presence of the other. The β-ester is generally more accessible to the reducing agent than the α-ester, which is adjacent to the bulky protecting group on the nitrogen.

  • Mitsunobu Reaction: This reaction facilitates the intramolecular cyclization by activating the newly formed hydroxyl group. The reaction proceeds with inversion of configuration at the carbon bearing the hydroxyl group, which needs to be considered in the overall stereochemical outcome. The use of DIAD and PPh3 is a classic combination for this transformation.[1][2][3][4][5]

Conclusion

(R)-Dibenzyl 2-aminosuccinate is a powerful and versatile chiral synthon in pharmaceutical intermediate synthesis. Its well-defined stereochemistry and the strategic placement of protecting groups allow for its incorporation into complex molecules with a high degree of control. The protocols outlined in this guide for the synthesis of integrin antagonist scaffolds and β-lactam precursors demonstrate the practical utility of this compound. By understanding the underlying principles of the reactions involved, researchers can adapt and optimize these procedures to meet the specific needs of their synthetic targets, thereby accelerating the drug discovery and development process.

References

  • Sircar, I. et al. (2002). Synthesis and SAR of N-benzoyl-L-biphenylalanine derivatives: discovery of TR-14035, a dual alpha(4)beta(7)/alpha(4)beta(1) integrin antagonist. Bioorganic & Medicinal Chemistry, 10(6), 2051-2066. [Link]

  • Gona, V. et al. (2023). Synthesis of Novel Carborane-Containing Derivatives of RGD Peptide. Molecules, 28(8), 3465. [Link]

  • Dodge, J. A., & Nissen, J. S. (1998). A User's Guide to the Mitsunobu Reaction. Organic Preparations and Procedures International, 30(2), 147-173. [Link]

  • Heckmann, D., et al. (2007). Structure-activity relationship of a series of non peptidic RGD integrin antagonists targeting α5β1. Bioorganic & Medicinal Chemistry Letters, 17(3), 739-743. [Link]

  • Delouvrié, B., et al. (2012). Structure-activity relationship of a series of non peptidic RGD integrin antagonists targeting α5β1: part 2. Bioorganic & Medicinal Chemistry Letters, 22(12), 4117-4121. [Link]

  • Al-Obeidi, F., et al. (1998). Peptide and Peptidomimetic Inhibitors of the Integrin αvβ3. Biopolymers, 47(3), 197-223. [Link]

  • Miller, S. J., & Collier, T. L. (2001). β-Lactams and their synthons. Current Medicinal Chemistry, 8(13), 1593-1613. [Link]

  • Alcaide, B., & Almendros, P. (2002). The chemistry of 2-azetidinones (β-lactams). Chemical Society Reviews, 31(4), 211-222. [Link]

  • Banik, B. K. (2010). β-Lactams: Synthesis and biological activity. Current Medicinal Chemistry, 17(31), 3624-3656. [Link]

  • Kaur, N., & Kishore, D. (2014). The fascinating chemistry and biology of β-lactam antibiotics. European Journal of Medicinal Chemistry, 74, 493-519. [Link]

  • Swamy, K. C. K., et al. (2006). Mitsunobu and Related Reactions: A Review. Chemical Reviews, 106(7), 2566-2616. [Link]

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • Koppel, G. A. (1983). The Chemistry of β-Lactams. Springer, Berlin, Heidelberg. [Link]

  • Georg, G. I. (Ed.). (1993). The Organic Chemistry of β-Lactams. VCH. [Link]

  • Page, M. I. (Ed.). (1992). The Chemistry of β-Lactams. Springer. [Link]

  • Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. (2019). Molecules, 24(7), 1345. [Link]

Sources

Method

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Protected Aminosuccinate Derivatives

Introduction: Expanding the Peptide Chemist's Toolkit with Aminosuccinate Derivatives In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of novel functionalities, enhanced stability, and tailored thera...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptide Chemist's Toolkit with Aminosuccinate Derivatives

In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of novel functionalities, enhanced stability, and tailored therapeutic properties is a constant driving force. While the 20 proteinogenic amino acids provide a vast combinatorial space, the incorporation of non-natural building blocks and specialized linkers opens up new frontiers in peptide design and drug development. Protected aminosuccinate derivatives, beyond their role as the side-chain of aspartic acid, represent a versatile class of molecules that can be strategically employed in SPPS to achieve specific synthetic goals.

This guide provides an in-depth exploration of the applications of protected aminosuccinate derivatives in SPPS. We will delve into their use for N-terminal modification, as cleavable linkers for solid-phase synthesis, and as internal building blocks for creating unique peptide architectures. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals seeking to leverage these valuable synthetic tools. We will not only provide step-by-step instructions but also elucidate the chemical principles and rationale behind each experimental choice, ensuring a comprehensive understanding of the methodologies.

A critical aspect of peptide synthesis involving aspartic acid is the notorious side reaction of aspartimide formation, which can lead to a mixture of difficult-to-separate byproducts.[1][2] While this guide focuses on the broader applications of aminosuccinates, the principles of careful base management and the use of sterically hindered protecting groups to suppress this side reaction remain pertinent.[2]

Part 1: N-Terminal Succinylation of Peptides on Solid Support

A common modification in peptide chemistry is the introduction of a succinyl group at the N-terminus. This modification can alter the overall charge of the peptide, improve its solubility, and in some cases, enhance its biological activity by mimicking a post-translational modification or improving its pharmacokinetic profile. The on-resin succinylation of a peptide is a straightforward and efficient process.

Causality Behind the Experimental Choices:
  • Succinic Anhydride: This reagent is a cyclic anhydride that readily reacts with the free N-terminal amine of the resin-bound peptide. The ring-opening reaction is highly efficient and driven by the formation of a stable amide bond and a free carboxylic acid.

  • Base (e.g., DIPEA): A non-nucleophilic base is used to scavenge the proton released during the acylation reaction, driving the reaction to completion. It also helps to maintain a favorable reaction environment.

  • Solvent (e.g., DMF): A polar aprotic solvent like N,N-dimethylformamide (DMF) is chosen to swell the resin, ensuring that all reactive sites are accessible to the reagents.[3]

Experimental Workflow: N-Terminal Succinylation

succinylation_workflow start Fmoc-deprotected peptide-resin succinylation Treat with Succinic Anhydride and DIPEA in DMF start->succinylation wash1 Wash with DMF succinylation->wash1 wash2 Wash with DCM wash1->wash2 dry Dry the resin wash2->dry cleavage Proceed to cleavage dry->cleavage

Caption: Workflow for N-terminal succinylation of a resin-bound peptide.

Protocol 1: On-Resin N-Terminal Succinylation

Materials:

  • Fmoc-deprotected peptide-resin

  • Succinic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker or nitrogen bubbler for agitation

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin (1 equivalent) in DMF for at least 30 minutes.[3]

  • Reagent Preparation: In a separate vial, dissolve succinic anhydride (10 equivalents) in DMF. Add DIPEA (10 equivalents) to the solution.

  • Succinylation Reaction: Drain the DMF from the resin and add the succinic anhydride/DIPEA solution. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Reaction: Perform a Kaiser test (ninhydrin test) on a small sample of resin beads to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete succinylation.[4]

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3 x 10 mL/g resin), followed by DCM (3 x 10 mL/g resin).

  • Drying: Dry the succinylated peptide-resin under vacuum for at least 1 hour before proceeding to cleavage.

Part 2: Aminosuccinate Derivatives as Cleavable Linkers

The choice of linker is a critical parameter in SPPS, as it dictates the conditions under which the final peptide is cleaved from the solid support.[5] Aminosuccinate-based linkers can be designed to be cleavable under specific, often mild, conditions, offering an alternative to standard acid-labile linkers like Wang or Rink amide linkers. A succinyl-based ester linkage, for instance, can be cleaved by nucleophiles such as ammonia or hydrazine.

Principle of a Succinyl-Based Linker Strategy:

A common approach involves attaching a protected amino alcohol to a resin, followed by reaction with succinic anhydride to generate a terminal carboxylic acid. The first amino acid of the peptide is then coupled to this carboxyl group, forming a succinyl ester bond. This ester is stable to the acidic and basic conditions of standard Fmoc-SPPS but can be cleaved by nucleophilic attack.

Reaction Scheme: Succinyl Linker Cleavage

linker_cleavage Resin Resin-O-CH2-CH2-O-C(O)-CH2-CH2-C(O)-Peptide Cleavage + NH3 / MeOH Resin->Cleavage Products Resin-O-CH2-CH2-O-C(O)-CH2-CH2-C(O)NH2 + H2N-Peptide Cleavage->Products

Caption: Cleavage of a peptide from a succinyl-based linker using ammonolysis.

Protocol 2: Synthesis of a Succinyl-Based Linker on Hydroxymethyl Resin

Materials:

  • Hydroxymethyl-functionalized resin (e.g., Wang resin)

  • Succinic anhydride

  • Pyridine

  • DMF

  • DCM

Procedure:

  • Resin Swelling: Swell the hydroxymethyl resin (1 equivalent) in DMF for 30 minutes.

  • Linker Attachment: Drain the DMF and add a solution of succinic anhydride (10 equivalents) and pyridine (10 equivalents) in DMF. Agitate the mixture at room temperature for 12-24 hours.

  • Washing: Drain the reaction mixture and wash the resin extensively with DMF, DCM, and methanol.

  • Drying: Dry the succinylated resin under vacuum. The resin is now ready for the coupling of the first Fmoc-amino acid.

Protocol 3: Cleavage from a Succinyl-Based Linker

Materials:

  • Peptide-resin with a succinyl linker

  • Ammonia in methanol (7N solution) or Hydrazine hydrate

  • Methanol

  • Diethyl ether (cold)

Procedure:

  • Resin Preparation: Wash the dried peptide-resin with methanol.

  • Cleavage: Suspend the resin in a 7N solution of ammonia in methanol. Seal the vessel and agitate at room temperature for 12-24 hours.

  • Peptide Collection: Filter the resin and collect the filtrate. Wash the resin with additional methanol.

  • Precipitation: Combine the filtrates and concentrate under reduced pressure. Precipitate the peptide by adding cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the peptide under vacuum.

Part 3: Orthogonally Protected Aminosuccinate Building Blocks

The incorporation of aminosuccinate derivatives as internal building blocks allows for the synthesis of peptides with unique structural features or sites for specific conjugation. To achieve this, an orthogonally protected aminosuccinic acid derivative is required, where the α-amino group, the α-carboxyl group, and the β-carboxyl group can be selectively deprotected.[1]

A common strategy involves protecting the α-amino group with Fmoc, one carboxyl group as an ester that is stable to Fmoc deprotection conditions (e.g., a tert-butyl ester), and the other carboxyl group as a more labile ester (e.g., an allyl ester) for selective on-resin deprotection and modification.

Synthetic Strategy for an Orthogonally Protected Aminosuccinate Building Block

building_block_synthesis start Aspartic Acid step1 Protection of α-carboxyl group (e.g., as Allyl ester) start->step1 step2 Protection of β-carboxyl group (e.g., as t-Butyl ester) step1->step2 step3 Introduction of Fmoc group on α-amino group step2->step3 product Fmoc-Asp(OtBu)-OAll step3->product

Caption: General synthetic scheme for an orthogonally protected aspartic acid derivative.

Protocol 4: Incorporation of an Orthogonally Protected Aminosuccinate Building Block and On-Resin Modification

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Asp(OtBu)-OAll (or a similar orthogonally protected aminosuccinate)

  • Coupling reagents (e.g., HBTU, HOBt, DIPEA)

  • DMF

  • Piperidine (20% in DMF)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) and scavenger (e.g., PhSiH₃) for allyl deprotection

  • Reagent for modification (e.g., an amine for amide formation)

Procedure:

  • Fmoc Deprotection: Deprotect the N-terminal Fmoc group of the peptide-resin using 20% piperidine in DMF.[6]

  • Coupling of the Building Block: Couple the Fmoc-Asp(OtBu)-OAll to the deprotected peptide-resin using standard coupling protocols (e.g., with HBTU/HOBt/DIPEA in DMF).

  • Fmoc Deprotection: Remove the Fmoc group from the newly added aminosuccinate residue.

  • Selective Deprotection of the Allyl Ester: Treat the resin with a palladium catalyst and a scavenger in an appropriate solvent (e.g., DCM or THF) to remove the allyl protecting group, exposing a free carboxyl group on the side chain.

  • On-Resin Modification: Couple a desired molecule (e.g., an amine, an amino acid, or a reporter molecule) to the newly exposed carboxyl group using standard coupling conditions.

  • Continue Peptide Synthesis: Continue the peptide chain elongation as required.

  • Final Cleavage: After completion of the synthesis, cleave the peptide from the resin and remove the remaining side-chain protecting groups (including the t-butyl ester) using a standard TFA cleavage cocktail.[7]

Quantitative Data Summary

ApplicationReagentsTypical Reaction TimeTypical Yield/PurityKey Considerations
N-Terminal Succinylation Succinic anhydride, DIPEA2-4 hours>95% conversionMonitor with Kaiser test for completion.
Cleavage from Succinyl Linker 7N NH₃ in MeOH12-24 hoursVariable, sequence-dependentMild cleavage, but can be slow.
Incorporation of Protected Aminosuccinate Fmoc-Asp(OtBu)-OAll, Pd(PPh₃)₄Coupling: 1-2h, Deprotection: 1-2hGood to excellentRequires careful handling of palladium catalyst.

Conclusion and Future Perspectives

Protected aminosuccinate derivatives offer a versatile platform for the synthesis of modified peptides with tailored properties. From simple N-terminal capping to the construction of complex, branched, or cyclized peptides, these building blocks and linkers expand the possibilities of SPPS. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of aminosuccinate chemistry in their own peptide synthesis endeavors. As the demand for more sophisticated peptide therapeutics and research tools continues to grow, the development of novel, orthogonally protected building blocks, including various aminosuccinate derivatives, will undoubtedly play a crucial role in advancing the field.

References

  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Solid Phase Peptide Synthesis (SPPS) Technology. CD Formulation. [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]

  • Albericio, F., & Kruger, H. G. (2012). Solid-phase synthesis of peptides. Future medicinal chemistry, 4(12), 1527-1529.
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2021). Molecules, 26(16), 4998. [Link]

  • Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. (1977). International journal of peptide and protein research, 9(1), 23-35. [Link]

  • White, P. (2003). Fmoc solid-phase peptide synthesis: a practical approach. Oxford University Press.
  • Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • I. Formation of aminosuccinyl derivatives from aspartyl peptides: A known side reaction in unusual conditions. (1970). The Journal of Organic Chemistry, 35(11), 3914-3916. [Link]

  • Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2. (2021). Journal of the American Chemical Society, 143(30), 11487-11492. [Link]

  • How to Synthesize a Peptide. (n.d.). AAPPTec. Retrieved from [Link]

  • Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. (2023). Molecules, 28(15), 5786. [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2021). Molecules, 26(16), 4998. [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2024). CEM Corporation. [Link]

  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. (2020). Chemistry – A European Journal, 26(43), 9516-9520. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]

  • Synthesis of Peptides with Mixed Anhydrides. (1973). The Peptides, 1, 260-318. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. (2015). Journal of Peptide Science, 21(1), 2-15. [Link]

  • Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis. (2014). Bioconjugate Chemistry, 25(4), 816-825. [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2016). Beilstein Journal of Organic Chemistry, 12, 2054-2064. [Link]

  • SPPS Technology. (n.d.). CEM Corporation. Retrieved from [Link]

  • Synthesis of peptide bioconjugates. (2009). Methods in molecular biology (Clifton, N.J.), 523, 175-188. [Link]

  • PEG−peptide conjugates. (2014). Biomacromolecules, 15(5), 1543-1559. [Link]

  • "Peptide-Protein Conjugation" with Andrew Lees, the founder and CEO of Fina Biosolutions. (2024). Vaccine Online. [Link]

Sources

Application

handling and storage conditions for (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate.

Introduction (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate, also known as Dibenzyl aspartate 4-methylbenzenesulfonate (CAS No. 4079-62-3), is a pivotal building block for researchers and scientists engaged in pe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate, also known as Dibenzyl aspartate 4-methylbenzenesulfonate (CAS No. 4079-62-3), is a pivotal building block for researchers and scientists engaged in peptide synthesis and drug development.[1][2] This derivative of aspartic acid, with its carboxyl groups protected as benzyl esters, offers a strategic advantage in the controlled, stepwise assembly of peptide chains. The 4-methylbenzenesulfonate (tosylate) salt form enhances its stability and handling properties, making it a reliable reagent in complex synthetic workflows.

These application notes provide a comprehensive guide to the safe handling, optimal storage, and effective utilization of this compound in solid-phase peptide synthesis (SPPS). The protocols are designed to ensure scientific integrity and reproducibility for professionals in the field.

Compound Specifications and Properties

PropertyValueSource
Chemical Name (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate-
Synonyms Dibenzyl aspartate 4-methylbenzenesulfonate[1][2]
CAS Number 4079-62-3[3]
Molecular Formula C25H27NO7S[1]
Molecular Weight 485.55 g/mol [1]
Appearance White to off-white solid[1][2]

Safety, Handling, and Storage

Hazard Identification and Safety Precautions

While a specific Safety Data Sheet (SDS) for (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate indicates it is harmful if swallowed and causes skin and eye irritation, it is crucial to handle it with the care afforded to all laboratory chemicals.[2]

Precautionary Measures:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Body Protection: Wear a lab coat.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures
  • If Inhaled: Move the person to fresh air.

  • In Case of Skin Contact: Wash off with soap and plenty of water.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting.

In all cases of exposure, seek medical attention if symptoms persist.

Storage Conditions

There are conflicting storage recommendations from various suppliers. Therefore, it is imperative to consult the product-specific information provided by the supplier from which the compound was procured.

Commonly Recommended Storage Conditions:

  • Refrigerated: Store at 4°C and protect from light.[1][4]

  • Room Temperature: Store in an inert atmosphere at room temperature.[5]

For long-term storage and to ensure the compound's stability, the more conservative approach of refrigerated storage, protected from light, is advisable, especially once the container has been opened.

Application in Solid-Phase Peptide Synthesis (SPPS)

(r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate serves as a protected aspartic acid residue for incorporation into a growing peptide chain. The benzyl esters on the side-chain and alpha-carboxyl groups prevent unwanted side reactions during the coupling of subsequent amino acids.

Logical Workflow for SPPS using H-Asp(OBzl)-OBzl·TsOH

SPPS_Workflow cluster_prep Preparation cluster_synthesis Synthesis Cycle cluster_cleavage Cleavage and Deprotection Resin Select and Swell Resin AA_Prep Prepare Amino Acid Solution Neutralization Neutralization of Tosylate AA_Prep->Neutralization Coupling Couple H-Asp(OBzl)-OBzl Neutralization->Coupling Wash1 Wash Resin Coupling->Wash1 Capping Capping (Optional) Wash1->Capping Wash2 Wash Resin Capping->Wash2 Deprotection Fmoc/Boc Deprotection Wash2->Deprotection Wash3 Wash Resin Deprotection->Wash3 Wash3->Coupling Next Amino Acid Cleavage Cleave Peptide from Resin Wash3->Cleavage Final Cycle Benzyl_Removal Remove Benzyl Protecting Groups Cleavage->Benzyl_Removal Purification Purify Peptide (HPLC) Benzyl_Removal->Purification

Caption: Workflow for incorporating H-Asp(OBzl)-OBzl·TsOH in SPPS.

Protocol for Coupling in Fmoc-Based SPPS

This protocol is adapted from standard Fmoc-based solid-phase peptide synthesis procedures.[6][7][8]

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin)

  • (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate (H-Asp(OBzl)-OBzl·TsOH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

Procedure:

  • Resin Preparation:

    • Swell the Fmoc-protected resin in DMF for at least 30 minutes in a reaction vessel.

    • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5 times), IPA (3 times), and DCM (3 times) to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve H-Asp(OBzl)-OBzl·TsOH (2-3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2-3 equivalents) in DMF.

    • Add DIPEA (4-6 equivalents) to the solution. The additional base is required to neutralize the tosylate salt of the amino acid.

    • Allow the activation mixture to stand for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step may be repeated.

    • Once the coupling is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Proceed with the Fmoc deprotection of the newly added aspartic acid residue and subsequent coupling of the next amino acid in the sequence as described in step 1.

Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the solid support and removing the benzyl protecting groups from the aspartic acid residue.

Decision Tree for Cleavage Strategy:

Cleavage_Strategy Start Peptide Synthesis Complete Check_Sensitivity Are other residues sensitive to strong acid? Start->Check_Sensitivity HF_Cleavage Use strong acid cleavage (e.g., HF) Check_Sensitivity->HF_Cleavage No Catalytic_Hydrogenolysis Use catalytic hydrogenolysis (e.g., H2/Pd-C) Check_Sensitivity->Catalytic_Hydrogenolysis Yes Purification Purify Peptide (HPLC) HF_Cleavage->Purification Catalytic_Hydrogenolysis->Purification

Caption: Decision process for benzyl group deprotection.

Protocol for Cleavage and Benzyl Deprotection:

  • Strong Acid Cleavage (e.g., with Trifluoroacetic Acid - TFA):

    • This method is suitable for many peptides and will simultaneously cleave the peptide from the resin and remove the benzyl protecting groups. However, the strong acidic conditions can be harsh on sensitive residues.

    • Cleavage Cocktail: A common cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5). TIS acts as a scavenger to trap the released benzyl cations.

    • Procedure:

      • Dry the peptide-resin thoroughly.

      • Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.

      • Filter the resin and collect the filtrate containing the peptide.

      • Precipitate the crude peptide by adding cold diethyl ether.

      • Centrifuge and wash the peptide pellet with cold ether.

      • Dry the peptide and proceed to purification.

  • Catalytic Hydrogenolysis:

    • This is a milder method for removing benzyl groups and is useful when acid-sensitive functionalities are present in the peptide.

    • Procedure:

      • After cleavage from the resin (using a mild method if necessary, depending on the linker), dissolve the protected peptide in a suitable solvent (e.g., methanol, acetic acid).

      • Add a palladium on carbon (Pd/C) catalyst.

      • Subject the mixture to a hydrogen atmosphere (e.g., by bubbling hydrogen gas or using a balloon) for several hours.

      • Monitor the reaction by HPLC or mass spectrometry.

      • Once complete, filter off the catalyst and concentrate the solution.

Removal of the Tosylate Counterion

The tosylate counterion is typically removed during the standard purification process of the final peptide, which often involves reverse-phase HPLC. Alternatively, a specific counterion exchange step can be performed.[9][10]

Conclusion

(r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate is a valuable reagent for the synthesis of aspartic acid-containing peptides. Adherence to the safety and handling guidelines is paramount to ensure a safe laboratory environment. The provided protocols offer a robust framework for the successful incorporation of this building block into peptide sequences. Researchers should always refer to the specific documentation provided by their chemical supplier for the most accurate storage and handling information.

References

  • Homework.Study.com. (n.d.). The side-chain carboxyl groups of aspartic acid and glutamic acid are often protected as benzyl esters. Retrieved from [Link]

  • LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. Retrieved from [Link]

  • ACS Omega. (2017, October 10). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. Retrieved from [Link]

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • Google Patents. (n.d.). EP1709065B1 - A counterion exchange process for peptides.
  • MDPI. (2021, December 26). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • UCI Department of Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • ResearchGate. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the stability of (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate in solution

Welcome to the technical support center for (R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gui...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.

Introduction to the Molecule and its Stability Challenges

(R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate is a common intermediate in peptide synthesis and other areas of organic chemistry. It is the p-toluenesulfonate (tosylate) salt of the dibenzyl ester of D-aspartic acid. While the tosylate salt form enhances its crystallinity and handling as a solid, the compound's stability in solution is a critical consideration for experimental success.[1] The primary challenges arise from the two benzyl ester linkages and the aspartyl amino acid core, which are susceptible to specific degradation pathways.

The main degradation routes of concern are:

  • Ester Hydrolysis: Cleavage of one or both benzyl ester groups to yield the corresponding mono-benzyl ester or D-aspartic acid. This reaction can be catalyzed by both acidic and basic conditions.

  • Aspartimide Formation: Intramolecular cyclization of the aspartyl residue to form a succinimide ring. This is a well-documented side reaction for aspartic acid derivatives, particularly when the side-chain carboxyl group is protected as an ester.[2] This pathway is significant as it can lead to racemization and the formation of isoaspartyl impurities.

Understanding and controlling these degradation pathways is paramount for maintaining the purity and reactivity of the compound in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solutions of (R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate?

For optimal stability, solutions should be stored at low temperatures and protected from light. A supplier recommends storing solutions at -80°C for up to six months or at -20°C for one month, with the caveat to protect from light.[3] For short-term storage during experimental use, it is advisable to keep solutions on ice. As a solid, the compound can be stored at room temperature.[4]

Q2: What are the primary degradation products I should be aware of?

The primary degradation products are (R)-1-benzyl 2-aminosuccinate, (R)-4-benzyl 2-aminosuccinate, D-aspartic acid, benzyl alcohol, and the corresponding aspartimide derivative. The formation of these impurities can impact reaction yields and the purity of the final product.

Q3: How does pH affect the stability of the compound in solution?

The pH of the solution is a critical factor.

  • Acidic Conditions (pH < 4): Can lead to acid-catalyzed hydrolysis of the benzyl esters. While the protonated amine group offers some protection against aspartimide formation, strong acidic conditions can still promote this side reaction.[5]

  • Neutral to Slightly Acidic Conditions (pH 4-6): This is generally the most stable pH range, though gradual hydrolysis and aspartimide formation can still occur over time.

  • Basic Conditions (pH > 8): Strongly promotes the rapid hydrolysis (saponification) of the benzyl esters.[6] It can also increase the rate of aspartimide formation.

Q4: Which solvents are recommended for dissolving (R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate?

The compound has good solubility in polar aprotic solvents. Commonly used solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

A summary of common organic solvent properties can be useful for selecting an appropriate solvent system for your specific application.[7][8][9] It is crucial to use anhydrous solvents, as residual water can contribute to hydrolysis.

SolventPolarityCommon Use
DMFPolar AproticGeneral purpose, good solubilizing power
DMSOPolar AproticHigh solubilizing power, can be difficult to remove
DCMNonpolarCommon for reactions, volatile
AcetonitrilePolar AproticHPLC mobile phase, reactions

Q5: Can I use protic solvents like alcohols?

While the compound may dissolve in some alcohols, there is a risk of transesterification, where the benzyl group is exchanged with the alkyl group of the alcohol solvent, especially in the presence of acid or base catalysts. If alcohols are necessary for a reaction, conditions should be carefully controlled and monitored for potential byproducts.

Troubleshooting Guide

This section addresses common problems encountered when using (R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate in solution.

Problem 1: Low yield or incomplete reaction.
Possible Cause Troubleshooting Steps
Degradation of starting material Verify Purity: Before starting your reaction, confirm the purity of the compound using a suitable analytical method like HPLC or NMR. Prepare Fresh Solutions: Prepare solutions immediately before use. Avoid using solutions that have been stored for extended periods, even at low temperatures. Control pH: If your reaction involves acidic or basic reagents, consider strategies to minimize exposure of the starting material to harsh pH conditions. For example, slow addition of reagents or use of a non-nucleophilic base.
Precipitation of the compound from solution Check Solubility: The compound may be precipitating out of solution, especially if the solvent polarity changes during the reaction. Consult solvent property tables to ensure compatibility with all reagents and conditions.[8][9] Increase Temperature: Gently warming the reaction mixture may improve solubility, but this must be balanced against the increased risk of thermal degradation.
Incompatibility with reaction conditions Review Reagents: Ensure that none of the reagents or catalysts are known to promote ester hydrolysis or aspartimide formation under the reaction conditions.
Problem 2: Appearance of unexpected impurities in the final product.
Possible Cause Troubleshooting Steps
Hydrolysis during reaction or workup Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis. Aqueous Workup pH: During aqueous workup, maintain the pH in a neutral or slightly acidic range (pH 5-7) to prevent base-catalyzed hydrolysis. Temperature Control: Perform extractions and washes at low temperatures (e.g., using an ice bath).
Aspartimide formation Steric Hindrance: While you cannot change the starting material, be aware that this is a known degradation pathway. Aspartimide formation is often influenced by the subsequent amino acid in a peptide coupling reaction.[2] Analytical Monitoring: Use HPLC to monitor for the appearance of aspartimide-related impurities, which often have different retention times.
Racemization Avoid Harsh Bases: Strong bases can promote racemization. Use milder, non-nucleophilic bases where possible. Temperature: High temperatures can increase the rate of racemization. Maintain the lowest effective temperature for your reaction. The use of certain solvents like toluene at high temperatures has been shown to cause racemization in similar compounds.[1]

Experimental Protocols

Protocol 1: Stability Assessment via Forced Degradation Study

This protocol outlines a forced degradation study to determine the stability of (R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate under various stress conditions. This is crucial for identifying potential degradants and developing stability-indicating analytical methods.[10][11][12]

Objective: To evaluate the stability of the compound in solution under hydrolytic (acidic, basic, neutral), oxidative, and thermal stress.

Materials:

  • (R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Thermostatic oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 2 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 30 minutes.

    • Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of HPLC grade water. Keep at 60°C for 2 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours, protected from light.

    • Thermal Degradation: Keep a sealed vial of the stock solution at 60°C for 24 hours.

  • Sample Analysis:

    • At the end of the exposure time, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all samples, including an unstressed control sample, by a suitable reverse-phase HPLC method. A gradient elution with a C18 column is typically effective.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation.

    • Identify the retention times of the major degradation products.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Expose Base Base Hydrolysis (0.1M NaOH, RT) Stock->Base Expose Neutral Neutral Hydrolysis (Water, 60°C) Stock->Neutral Expose Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Expose Thermal Thermal (Solution, 60°C) Stock->Thermal Expose Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples Neutral->Dilute Oxidative->Dilute Thermal->Dilute Neutralize->Dilute HPLC HPLC Analysis vs. Control Dilute->HPLC Evaluate Evaluate Degradation % and Profile HPLC->Evaluate

Visualization of Degradation Pathways

The following diagram illustrates the primary degradation pathways for (R)-Dibenzyl 2-aminosuccinate in solution. Understanding these pathways is key to troubleshooting and preventing impurity formation.

DegradationPathways cluster_hydrolysis Hydrolysis Pathway cluster_cyclization Cyclization Pathway Compound { (R)-Dibenzyl 2-aminosuccinate | p-toluenesulfonate salt } Monoester1 { (R)-1-benzyl 2-aminosuccinate | + Benzyl Alcohol } Compound->Monoester1 H₂O (Acid/Base) Monoester2 { (R)-4-benzyl 2-aminosuccinate | + Benzyl Alcohol } Compound->Monoester2 H₂O (Acid/Base) Aspartimide { Aspartimide Intermediate } Compound->Aspartimide Intramolecular Cyclization AsparticAcid { D-Aspartic Acid | + 2 Benzyl Alcohol } Monoester1->AsparticAcid H₂O (Acid/Base) Monoester2->AsparticAcid H₂O (Acid/Base) IsoAsp { Isoaspartyl Impurity } Aspartimide->IsoAsp Hydrolysis

References

  • Mao, T., et al. (2025). Stabilizing effect of amino acids on protein and colloidal dispersions. Nature. Available at: [Link]

  • Biancalana, L., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations. RSC. Available at: [Link]

  • Process for the separation of amino acids and their salts from an aqueous solution. (2001). Google Patents.
  • Forced degradation and impurity profiling. (2013). ScienceDirect. Available at: [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. (2016). International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

  • Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. (1994). Google Patents.
  • Bolchi, C., et al. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Springer. Available at: [Link]

  • One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. (2017). PubMed. Available at: [Link]

  • REVIEW: FORCE DEGRADATION STUDIES. (2016). Pharma Science Monitor. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. Available at: [Link]

  • One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate. Available at: [Link]

  • Substituted Benzyl Esters. Thieme. Available at: [Link]

  • Problems with synthesis of Benzyl tosylate ( decomposition). Reddit. Available at: [Link]

  • Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide. (1993). PubMed. Available at: [Link]

  • Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. (2000). PubMed. Available at: [Link]

  • Solvents and Polarity. University of Rochester. Available at: [Link]

  • METHOD FOR PRODUCING 4-BENZYL ASPARTATE. (1985). Google Patents.
  • Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Purity Analysis of (R)-Dibenzyl 2-aminosuccinate by HPLC

For Researchers, Scientists, and Drug Development Professionals The stereochemical integrity of pharmaceutical building blocks is of paramount importance, as different enantiomers can exhibit varied pharmacological and t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of pharmaceutical building blocks is of paramount importance, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Consequently, regulatory bodies mandate rigorous assessment of enantiomeric purity. This guide details a primary High-Performance Liquid Chromatography (HPLC) method and compares it with viable alternatives, offering supporting data and protocols to aid in method selection and implementation.

The Central Role of HPLC in Chiral Analysis

High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for the separation and quantification of enantiomers in the pharmaceutical industry.[1][2] Its versatility, robustness, and wide availability of chiral stationary phases (CSPs) make it an invaluable tool for ensuring the stereochemical purity of drug substances and intermediates.[1] The fundamental principle of chiral HPLC lies in the differential interaction of enantiomers with a chiral stationary phase, leading to different retention times and, thus, separation.[2]

For a molecule like (R)-Dibenzyl 2-aminosuccinate, which possesses a chiral center at the alpha-carbon of the succinate backbone, achieving baseline separation of the (R) and (S) enantiomers is critical for accurate purity assessment.

Recommended HPLC Methodology for (R)-Dibenzyl 2-aminosuccinate

Rationale for CSP Selection: Macrocyclic glycopeptide CSPs, such as those based on eremomycin or teicoplanin, are well-suited for the separation of amino acids and their derivatives.[4] These CSPs offer a multimodal separation mechanism involving hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are effective for resolving the enantiomers of compounds with amino and carboxyl functionalities.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve (R)-Dibenzyl 2-aminosuccinate in Mobile Phase Diluent Filter Filter through 0.45 µm syringe filter Sample->Filter HPLC HPLC System Pump Autosampler Column Oven Detector (UV) Filter->HPLC:p2 Inject Column Chiral Stationary Phase (e.g., Eremomycin-based) HPLC:p3->Column Chromatogram Obtain Chromatogram HPLC:p4->Chromatogram Column->HPLC:p4 Integration Integrate Peak Areas of (R) and (S) enantiomers Chromatogram->Integration Calculation Calculate Chiral Purity (% enantiomeric excess) Integration->Calculation Method_Comparison cluster_chromatography Chromatographic Methods cluster_electrophoresis Electrophoretic Methods Analyte (R)-Dibenzyl 2-aminosuccinate HPLC Direct Chiral HPLC Analyte->HPLC Direct Separation Indirect_HPLC Indirect HPLC (Chiral Derivatization) Analyte->Indirect_HPLC Requires Derivatization GC Chiral GC Analyte->GC Requires Derivatization for Volatility CE Capillary Electrophoresis (CE) Analyte->CE Direct or Indirect

Sources

Comparative

spectroscopic comparison of (r)-Dibenzyl 2-aminosuccinate and its precursors

A Spectroscopic Guide to the Synthesis of (R)-Dibenzyl 2-aminosuccinate In the synthesis of complex organic molecules, particularly those destined for pharmaceutical applications, rigorous analytical characterization at...

Author: BenchChem Technical Support Team. Date: January 2026

A Spectroscopic Guide to the Synthesis of (R)-Dibenzyl 2-aminosuccinate

In the synthesis of complex organic molecules, particularly those destined for pharmaceutical applications, rigorous analytical characterization at each step is not merely a procedural formality but a cornerstone of scientific integrity. The transformation of a simple amino acid into a protected derivative, such as (R)-Dibenzyl 2-aminosuccinate, involves significant changes to its chemical structure. These changes are directly observable through various spectroscopic techniques. This guide provides an in-depth comparison of the spectroscopic signatures of (R)-Dibenzyl 2-aminosuccinate and its key precursors, (R)-Aspartic acid and benzyl alcohol, offering the experimental data and logical framework necessary for researchers to confidently track this synthetic transformation.

The primary reaction involves the Fischer-Speier esterification of the two carboxylic acid groups in (R)-Aspartic acid with benzyl alcohol, typically in the presence of an acid catalyst.[1][2] This process fundamentally alters the key functional groups, providing distinct and readily identifiable changes in NMR, IR, and mass spectra.

Experimental Workflow: Synthesis and Analysis

The synthesis of (R)-Dibenzyl 2-aminosuccinate from (R)-Aspartic acid is a standard esterification reaction. A typical laboratory protocol serves as the basis for our analytical comparison.

Protocol: Benzyl Esterification of (R)-Aspartic Acid

  • Reaction Setup: A suspension of (R)-Aspartic acid in benzyl alcohol is prepared. An acid catalyst, such as p-toluenesulfonic acid, is added.

  • Water Removal: The reaction mixture is heated, often with a Dean-Stark apparatus, to drive the equilibrium towards the ester product by removing the water byproduct.

  • Workup: After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled. The product is typically isolated by precipitation or extraction, followed by purification steps like recrystallization or column chromatography.

  • Spectroscopic Analysis: Samples of the starting materials ((R)-Aspartic acid, Benzyl alcohol) and the purified product ((R)-Dibenzyl 2-aminosuccinate) are subjected to ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analysis.

The logic behind this workflow is to convert the hydrophilic, zwitterionic amino acid into a more organic-soluble, protected form suitable for further peptide synthesis or other derivatizations.[3][4] The spectroscopic analysis at each stage validates the success of this conversion.

G cluster_precursors Precursors Aspartic_Acid (R)-Aspartic Acid Reaction Fischer-Speier Esterification Aspartic_Acid->Reaction Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Reaction Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Reaction Product (R)-Dibenzyl 2-aminosuccinate Reaction->Product Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis

Caption: Synthetic and analytical workflow for (R)-Dibenzyl 2-aminosuccinate.

Infrared (IR) Spectroscopy: Tracking Functional Group Transformation

IR spectroscopy is exceptionally powerful for monitoring this reaction, as it directly probes the vibrational frequencies of the key functional groups involved: the carboxylic acid (-COOH) and hydroxyl (-OH) groups of the precursors, and the ester (C=O) group of the product.

The most telling change is the disappearance of the very broad O-H stretching band of the carboxylic acid (typically 2500-3300 cm⁻¹) and its replacement by the characteristic C=O stretch of the ester.[5][6]

CompoundKey IR Absorption Bands (cm⁻¹)Functional Group AssignmentRationale for Change
(R)-Aspartic Acid 3300-2500 (very broad), 1725-1700 (strong)O-H stretch (carboxylic acid), C=O stretch (carboxylic acid)The starting amino acid contains two carboxylic acid groups, leading to a prominent, hydrogen-bonded O-H signal.[6]
Benzyl Alcohol 3500-3200 (broad), 3100-3000 (medium), ~1200O-H stretch (alcohol), Aromatic C-H stretch, C-O stretchThe broad O-H band is characteristic of an alcohol. Aromatic C-H stretches are also present.
(R)-Dibenzyl 2-aminosuccinate 3100-3000 (medium), 1750-1735 (strong), ~1250Aromatic C-H stretch, C=O stretch (ester), C-O stretch (ester)The broad O-H bands from both precursors disappear. A strong, sharp ester carbonyl (C=O) peak emerges at a higher wavenumber than the carboxylic acid's C=O.[7]

This transformation provides a clear, qualitative confirmation of the reaction's success. The absence of a broad O-H band in the product's IR spectrum is a primary indicator that the esterification is complete.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy provides a detailed map of the carbon and proton environments, allowing for an unambiguous confirmation of the product's structure.

¹H NMR Comparison

The proton NMR spectrum undergoes several key changes. The most obvious is the appearance of signals corresponding to the newly introduced benzyl groups and the disappearance of the acidic protons.

CompoundChemical Shift (δ, ppm)MultiplicityAssignmentRationale for Change
(R)-Aspartic Acid ~3.9 (dd)Doublet of doubletsα-HThe α-proton is adjacent to the amino and two carboxyl groups.[8]
~2.8 (m)Multipletβ-CH₂The two β-protons are diastereotopic, leading to a complex multiplet.[8]
Benzyl Alcohol ~7.3 (m)MultipletAromatic C₆H₅Protons of the phenyl group.[9]
~4.6 (s)Singlet-CH₂-OHMethylene protons adjacent to the hydroxyl group and phenyl ring.[9]
~2.1 (br s)Broad singlet-OHThe hydroxyl proton signal is often broad and its position is concentration-dependent.
(R)-Dibenzyl 2-aminosuccinate ~7.3 (m)Multiplet2 x Aromatic C₆H₅ (10H)The two benzyl groups introduce ten aromatic protons.
~5.1 (s)Singlet2 x -O-CH₂-Ph (4H)The two methylene groups of the benzyl esters are chemically equivalent.
~4.0 (m)Multipletα-H (1H)The chemical environment of the α-proton is shifted due to esterification.
~2.9 (m)Multipletβ-CH₂ (2H)The β-protons remain, with a slight shift in their environment.
~1.8 (br s)Broad singlet-NH₂ (2H)The free amine protons are present.

The integration of the aromatic signal (~7.3 ppm) to the benzylic methylene signal (~5.1 ppm) should yield a 10:4 (or 5:2) ratio, providing quantitative evidence for the presence of two benzyl ester groups.

¹³C NMR Comparison

The ¹³C NMR spectrum confirms the changes in the carbon framework, particularly at the carbonyl carbons.

CompoundChemical Shift (δ, ppm)AssignmentRationale for Change
(R)-Aspartic Acid ~175-1802 x -COOHCarboxylic acid carbonyl carbons are highly deshielded.[10]
~55α-CThe α-carbon attached to the nitrogen.[10]
~39β-CThe β-carbon of the side chain.[10]
Benzyl Alcohol ~141C (ipso)Aromatic carbon attached to the CH₂OH group.[11]
~127-129CH (aromatic)Other aromatic carbons.[11]
~65-CH₂OHThe benzylic carbon.[11]
(R)-Dibenzyl 2-aminosuccinate ~1722 x C=O (ester)Ester carbonyl carbons are typically found slightly upfield from carboxylic acid carbons.
~136C (ipso, aromatic)The ipso-carbons of the two benzyl groups.
~128CH (aromatic)The remaining aromatic carbons of the benzyl groups.
~672 x -O-CH₂-PhThe benzylic carbons are now part of an ester linkage, shifting them downfield.
~53α-CThe α-carbon environment is altered by the esterification.
~38β-CThe β-carbon experiences a minor shift.

The key diagnostic signals in the product's ¹³C NMR spectrum are the appearance of the benzylic methylene carbons (~67 ppm) and the shift of the carbonyl carbons into the characteristic ester region (~172 ppm).

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides the definitive confirmation of the molecular weight of the product, verifying that the desired transformation has occurred. Electrospray ionization (ESI) is a common method for analyzing such compounds.[12]

CompoundFormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Observations
(R)-Aspartic Acid C₄H₇NO₄133.10134.04The protonated molecular ion is the base peak in positive ion mode.[13]
Benzyl Alcohol C₇H₈O108.14109.06Readily observed as the protonated molecule.
(R)-Dibenzyl 2-aminosuccinate C₁₈H₁₉NO₄313.35314.14The successful reaction is confirmed by the appearance of a strong signal at m/z 314.14, corresponding to the protonated product.[14]

The absence of signals at m/z 134.04 and the presence of the new, larger mass at m/z 314.14 in the purified product's mass spectrum provides conclusive evidence of the synthesis of (R)-Dibenzyl 2-aminosuccinate.

Caption: Key spectroscopic transformations from precursors to product.

Conclusion

The spectroscopic comparison of (R)-Dibenzyl 2-aminosuccinate with its precursors, (R)-Aspartic acid and benzyl alcohol, provides a clear and self-validating narrative of the chemical transformation. Each analytical technique—IR, NMR, and MS—offers a unique and complementary piece of evidence. IR confirms the conversion of functional groups, NMR elucidates the precise structural changes, and MS verifies the final molecular weight. By understanding these distinct spectroscopic shifts, researchers can confidently monitor the reaction, confirm the identity of their product, and ensure the integrity of their synthetic workflow.

References

  • Brainly. (2023). How can you distinguish a carboxylic acid from an ester using IR spectroscopy? [Online] Available at: [Link]

  • JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives. [Online] Available at: [Link]

  • Scribd. IR Spectra: Acids, Alcohols, Esters. [Online] Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Online] Available at: [Link]

  • Scribd. IR spectra of a carboxylic acid, alcohol, and ester. [Online] Available at: [Link]

  • Scientific Research Publishing. (2020). Microwave-Assisted Facile and Rapid Esterification of Amino Acids. [Online] Available at: [Link]

  • ChemRxiv. (2021). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides. [Online] Available at: [Link]

  • Pearson. Reactions of Amino Acids: Esterification. [Online] Available at: [Link]

  • ACS Publications. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Online] Available at: [Link]

  • National Institutes of Health (NIH). (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. [Online] Available at: [Link]

  • Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum of Benzyl alcohol. [Online] Available at: [Link]

  • ACS Publications. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. [Online] Available at: [Link]

  • National Institutes of Health (NIH). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. [Online] Available at: [Link]

  • National Institutes of Health (NIH). PubChem. L-Aspartic Acid. [Online] Available at: [Link]

  • National Institutes of Health (NIH). PubChem. (+-)-Aspartic Acid. [Online] Available at: [Link]

  • Human Metabolome Database. 13C NMR Spectrum of Benzyl alcohol. [Online] Available at: [Link]

  • SpectraBase. Benzyl alcohol - 1H NMR Spectrum. [Online] Available at: [Link]

  • SpectraBase. Benzyl alcohol-alpha-13C - 1H NMR Spectrum. [Online] Available at: [Link]

  • ResearchGate. (2009). IR and Raman spectra of L-aspartic acid and isotopic derivatives. [Online] Available at: [Link]

  • National Institutes of Health (NIH). PubChem. (R)-Dibenzyl 2-aminopentanedioate. [Online] Available at: [Link]

  • ResearchGate. 13C-NMR Data of l-Aspartic Acid and l-Aspartic acid Ln3+ Complexes. [Online] Available at: [Link]

  • University of Wisconsin-Madison. Identifying amino acids in protein NMR spectra. [Online] Available at: [Link]

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  • ChemBK. Dibenzyl 2-aminosuccinate. [Online] Available at: [Link]

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  • University of Leicester. The very basics of NMR of proteins. [Online] Available at: [Link]

  • Docta Complutense. (2002). α,β-Diamino Acids: Biological Significance and Synthetic Approaches. [Online] Available at: [Link]

  • ChemRxiv. (2021). A General Method for the Synthesis of Cysteine- and Aspartic Acid-Rich Protein Domains. [Online] Available at: [Link]

  • Wiley Online Library. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Online] Available at: [Link]

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Validation

A Comparative Guide to Analytical Methods for the Characterization of Aminosuccinate Salts

For researchers, scientists, and drug development professionals, the comprehensive characterization of active pharmaceutical ingredients (APIs) and their salt forms is a cornerstone of robust and reliable drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the comprehensive characterization of active pharmaceutical ingredients (APIs) and their salt forms is a cornerstone of robust and reliable drug development. Aminosuccinate salts, often utilized to enhance the solubility and bioavailability of drug candidates, require a multi-faceted analytical approach to fully elucidate their physicochemical properties.[1][2] This guide provides an in-depth comparison of key analytical techniques, offering insights into their principles, applications, and the causality behind their selection in the characterization of aminosuccinate salts.

The formation of a salt can significantly alter the physical and chemical properties of an API, impacting everything from its melting point to its dissolution rate.[3] Therefore, a thorough understanding of these properties is crucial for selecting the optimal salt form for development.[3]

Section 1: Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are indispensable for determining the purity of aminosuccinate salts and for identifying and quantifying any impurities.[4][5] The International Council for Harmonisation (ICH) has established strict guidelines for the control of impurities in new drug substances.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a foundational technique for the analysis of non-volatile and thermally sensitive compounds like aminosuccinate salts.[6] Its versatility and robustness make it the workhorse for purity assessment and impurity profiling in the pharmaceutical industry.[7]

Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a liquid solvent).[8] For aminosuccinate salts, which are polar in nature, reversed-phase (RP) HPLC is commonly employed.[6][9]

Causality in Method Selection: The choice of a C18 column in RP-HPLC is deliberate; the non-polar stationary phase effectively retains the relatively polar aminosuccinate and related impurities, allowing for their separation with a polar mobile phase.[8] To enhance the retention and improve the peak shape of these highly polar analytes, ion-pairing reagents are often added to the mobile phase.[9][10] However, it is important to note that ion-pairing reagents can sometimes suppress the signal in mass spectrometry (MS) detection.[10]

Workflow for HPLC Analysis of Aminosuccinate Salts

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Aminosuccinate Salt Dissolve Dissolve in Diluent (e.g., Mobile Phase) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject Sample onto RP-C18 Column Filter->Inject Separate Isocratic or Gradient Elution with Ion-Pairing Reagent Inject->Separate Detect UV/Vis or CAD Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Purity and Impurities against a Standard Integrate->Quantify Report Generate Report Quantify->Report

Caption: HPLC workflow for purity and impurity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the definitive identification of impurities and degradation products, LC-MS is the gold standard.[11] It couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer.

Principle of Operation: After separation by LC, the eluent is introduced into the MS source, where molecules are ionized. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information and structural clues from fragmentation patterns.[11]

Expert Insights: When analyzing aminosuccinate salts, electrospray ionization (ESI) is a commonly used "soft" ionization technique that minimizes fragmentation, allowing for the determination of the molecular weight of the intact salt and its components.[12] For enhanced sensitivity and selectivity, tandem mass spectrometry (MS/MS) can be employed.[10] However, the presence of non-volatile salts from buffers or ion-pairing reagents in the mobile phase can lead to ion suppression and contaminate the MS instrument.[10][11] Therefore, careful method development is crucial to balance chromatographic resolution with MS compatibility.

Comparison of Chromatographic Techniques
FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Application Purity determination, quantitative analysis of known impurities.[6]Identification of unknown impurities, structural elucidation, high-sensitivity quantitation.[11]
Detection Principle UV-Vis absorbance, fluorescence, charged aerosol detection (CAD).[6][13]Mass-to-charge ratio (m/z) of ionized molecules.[11]
Strengths Robust, reproducible, widely available, excellent for quantitation.[7]High specificity and sensitivity, provides molecular weight information.[12]
Limitations Limited identification capabilities for unknown peaks.Susceptible to matrix effects and ion suppression, more complex instrumentation.[10]
Best For... Routine quality control, stability testing.Impurity profiling, degradant identification, metabolite studies.

Section 2: Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in aminosuccinate salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule in solution or the solid state.[14][15]

Principle of Operation: NMR exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the local chemical environment, providing information about molecular structure and connectivity.[14]

Application to Aminosuccinate Salts:

  • ¹H NMR: Confirms the presence and ratio of the active pharmaceutical ingredient (API) and the aminosuccinate counterion.[16] It can also be used to identify and quantify residual solvents.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.[17]

  • Solid-State NMR (ssNMR): Investigates the crystalline structure and polymorphism of the salt.[18]

Expert Perspective: For aminosuccinate salts, ¹H NMR is invaluable for confirming the stoichiometry of the salt formation by integrating the signals corresponding to the API and the counterion.[16]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique used to identify functional groups within a molecule.[19]

Principle of Operation: FTIR measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). Different functional groups absorb at characteristic frequencies, generating a unique spectral fingerprint.[20]

Interpretation for Aminosuccinate Salts:

  • Carboxylate (COO⁻) Stretch: The formation of the salt is confirmed by the appearance of a strong absorption band for the carboxylate anion, typically in the region of 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, and the disappearance of the carboxylic acid C=O stretch of the free aminosuccinic acid.[21]

  • Amine (NH₃⁺) Bends: The presence of the protonated amine in the API will show characteristic N-H bending vibrations.[22]

Protocol for FTIR Analysis

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the aminosuccinate salt with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Background Collection: Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Analysis: Place the sample in the IR beam and collect the spectrum.

  • Data Processing: The sample spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.

Section 3: Thermal Analysis for Solid-State Characterization

Thermal analysis techniques are crucial for characterizing the solid-state properties of aminosuccinate salts, including their thermal stability, melting point, and the presence of solvates or hydrates.[23][24]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[25]

Key Information Obtained:

  • Melting Point: The temperature at which the salt transitions from a solid to a liquid, observed as an endothermic peak.[16][26]

  • Polymorphism: Different crystalline forms (polymorphs) will have distinct melting points and may show solid-solid transitions.[27][28]

  • Purity: Impurities can depress and broaden the melting endotherm.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[25]

Critical Applications:

  • Hydration/Solvation State: TGA can quantify the amount of water or solvent present in the crystal lattice by measuring the mass loss upon heating.[16][24]

  • Thermal Stability: It determines the temperature at which the salt begins to decompose.[29]

Synergistic Approach: DSC and TGA are often used in conjunction.[25][30] A weight loss observed in the TGA thermogram corresponding to an endothermic event in the DSC scan can confirm the loss of a solvent or water, whereas a DSC event without a corresponding weight loss may indicate a phase transition like melting or a polymorphic transformation.[16][26]

Logical Flow for Thermal Analysis

Thermal_Analysis_Flow cluster_dsc DSC Data Interpretation cluster_tga TGA Data Interpretation Start Aminosuccinate Salt Sample DSC Perform DSC Analysis Start->DSC TGA Perform TGA Analysis Start->TGA Endotherm Observe Endothermic Peak(s) DSC->Endotherm WeightLoss Observe Weight Loss TGA->WeightLoss Melting Melting Point Determination Endotherm->Melting Polymorph Polymorphic Transitions? Endotherm->Polymorph Correlate Correlate DSC and TGA Data Endotherm->Correlate Hydration Quantify Water/Solvent Content WeightLoss->Hydration Decomposition Determine Decomposition Temperature WeightLoss->Decomposition WeightLoss->Correlate Conclusion Comprehensive Solid-State Profile: - Melting Point - Purity - Polymorphism - Hydration State - Thermal Stability Correlate->Conclusion

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